6-Ethoxypyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHCYKUZOVCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596578 | |
| Record name | 6-Ethoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106853-78-5 | |
| Record name | 6-Ethoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxypyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-ethoxypyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic methodologies, providing detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. The presence of the ethoxy and nitrile functionalities provides versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space in the design of novel therapeutic agents. This guide focuses on the most prevalent and practical synthetic routes to this valuable compound.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridine precursor. This pathway involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring by an ethoxide nucleophile.
The key starting material for this synthesis is 6-chloropyridine-3-carbonitrile, which is commercially available. The reaction proceeds by the attack of sodium ethoxide on the electron-deficient pyridine ring, leading to the formation of the desired this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the SNAr pathway. These values are based on analogous reactions reported in the literature for similar 6-alkoxypyridine-3-carbonitriles.
| Parameter | Value | Reference |
| Starting Material | 6-Chloropyridine-3-carbonitrile | N/A |
| Reagent | Sodium Ethoxide | N/A |
| Solvent | Anhydrous Ethanol | [1] |
| Reaction Temperature | Reflux (approx. 78 °C) | Inferred from similar reactions |
| Reaction Time | 2 - 6 hours | Inferred from similar reactions |
| Typical Yield | 70 - 90% | Inferred from similar reactions |
| Purity | >95% after purification | N/A |
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of this compound from 6-chloropyridine-3-carbonitrile.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.[2]
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6-chloropyridine-3-carbonitrile (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess sodium ethoxide with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield the pure product.
Synthesis Pathway Diagram
Caption: Nucleophilic aromatic substitution pathway for the synthesis of this compound.
Alternative Synthesis Pathways
While the SNAr reaction is the most direct route, other methods for the synthesis of substituted pyridine-3-carbonitriles have been reported. These can be adapted for the synthesis of this compound, although they may be less efficient or require more specialized starting materials.
One notable alternative is the condensation of α,β-unsaturated carbonyl compounds with malononitrile in the presence of a sodium alkoxide in its corresponding alcohol.[3] This method constructs the pyridine ring in a one-pot reaction. However, this approach may lead to the formation of byproducts and the yields can be variable depending on the specific substrates used.
Conclusion
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of 6-chloropyridine-3-carbonitrile with sodium ethoxide. This method is robust, generally high-yielding, and utilizes readily available starting materials. The detailed protocol provided in this guide offers a clear and reproducible procedure for researchers and professionals in the field of drug development. Understanding and applying these synthetic strategies are crucial for the advancement of medicinal chemistry programs that rely on this important chemical intermediate.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 6-Ethoxypyridine-3-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxypyridine-3-carbonitrile is a substituted pyridine derivative characterized by an ethoxy group at the 6-position and a nitrile group at the 3-position. This compound belongs to the broader class of pyridine-3-carbonitriles, which are recognized for their diverse biological activities and serve as important intermediates in organic synthesis.[1] While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information on related compounds to offer valuable context for researchers.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.17 g/mol | Commercial Supplier |
| CAS Number | 106853-78-5 | Commercial Supplier |
| IUPAC Name | This compound | PubChem |
| SMILES | CCOC1=NC=C(C=C1)C#N | PubChem |
| InChI | InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | PubChem |
| Melting Point | 59.11 °C (Predicted) | Commercial Supplier |
| Boiling Point | ~257.8 °C at 760 mmHg (Predicted) | Commercial Supplier |
Note: The melting and boiling points are predicted values and have not been experimentally verified in the available literature.
Synthesis and Experimental Protocols
One common method involves the condensation of a suitable chalcone with malononitrile in a basic medium.[1] For the synthesis of this compound, a plausible synthetic route could be extrapolated from the synthesis of similar compounds.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
General Experimental Considerations (Based on related syntheses):
-
Reaction Conditions: The reaction would likely be carried out under reflux in an alcoholic solvent, such as ethanol, corresponding to the desired ethoxy group.
-
Base: A sodium alkoxide, such as sodium ethoxide, would be a suitable base to facilitate the condensation reaction.
-
Purification: Purification of the final product would typically involve standard techniques such as filtration, recrystallization, and column chromatography.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not available in the public domain. However, based on its structure, the expected spectroscopic characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would show resonances for the ethyl group carbons, the nitrile carbon, and the carbons of the pyridine ring.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected around 2220-2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.17 g/mol ).
Biological Activity and Potential Applications
The biological activities of pyridine-3-carbonitrile derivatives are vast and well-documented. These compounds have shown a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, HIV inhibitory, antimalarial, and anticancer activities.[1] The nitrile substituent at the 3-position of the pyridine ring is often considered a key pharmacophore contributing to these activities.[1]
Given the established biological significance of this class of compounds, this compound could be a valuable candidate for screening in various biological assays to explore its potential as a therapeutic agent. Drug development professionals may find this scaffold to be a promising starting point for the design and synthesis of novel drug candidates.
Logical Relationship of Compound Class to Biological Activity:
Caption: Relationship between the pyridine-3-carbonitrile class and potential bioactivity.
Conclusion
This compound is a pyridine derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding of its chemical structure, predicted properties, and the broader context of the pyridine-3-carbonitrile class. Further experimental validation of its physical properties, development of a specific synthesis protocol, and comprehensive biological screening are necessary to fully elucidate the potential of this compound. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.
References
An In-depth Technical Guide on 6-Ethoxypyridine-3-carbonitrile
This document provides a comprehensive overview of the chemical compound 6-Ethoxypyridine-3-carbonitrile, focusing on its fundamental identifiers and properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Identifiers
The unique identification of a chemical substance is paramount for research, development, and regulatory purposes. A combination of identifiers ensures unambiguous reference in scientific literature and databases.
| Identifier Type | Value |
| CAS Number | 106853-78-5[1] |
| PubChem CID | 18929445[1][2] |
| Molecular Formula | C8H8N2O[1][2] |
| Molecular Weight | 148.17 g/mol [1] |
| Monoisotopic Mass | 148.06366 Da[2] |
Structural and Chemical Descriptors
Structural descriptors provide a machine-readable representation of the molecule's topology and stereochemistry, facilitating computational analysis and database searching.
| Descriptor | Value |
| Canonical SMILES | CCOC1=NC=C(C=C1)C#N[2] |
| InChI | InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3[2] |
| InChIKey | RBOHCYKUZOVCGH-UHFFFAOYSA-N[2] |
| IUPAC Name | This compound |
Experimental and Predicted Properties
| Property | Predicted Value |
| XlogP | 1.2[2] |
Note: The properties listed above are based on computational models and should be confirmed through experimental validation.
Methodologies for Compound Identification and Characterization
The standard workflow for identifying and characterizing a novel or synthesized chemical compound like this compound involves a series of analytical techniques.
References
"6-Ethoxypyridine-3-carbonitrile" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of 6-Ethoxypyridine-3-carbonitrile, a compound of interest in various research and development applications.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C8H8N2O[1][2] |
| Molecular Weight | 148.17 g/mol [1] |
| Monoisotopic Mass | 148.06366 Da[2] |
Chemical Structure
The structural formula of this compound is a key determinant of its chemical reactivity and biological activity. The arrangement of its atoms is depicted in the following diagram.
Figure 1: Chemical structure of this compound.
Experimental Protocol: A Note on Synthesis
While a comprehensive experimental protocol is beyond the scope of this core guide, a common synthetic approach for related pyridine carbonitriles involves the reaction of a corresponding 6-halopyridine-3-carbonitrile with sodium ethoxide. This nucleophilic aromatic substitution reaction replaces the halogen atom with an ethoxy group.
For a detailed, validated experimental procedure, researchers should consult peer-reviewed chemical synthesis literature and databases. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis.
Figure 2: Generalized workflow for the synthesis and analysis of this compound.
References
Spectroscopic Data of 6-Ethoxypyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Ethoxypyridine-3-carbonitrile. Due to the limited availability of published spectra for this specific molecule, this document presents estimated data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes comprehensive, generalized experimental protocols for obtaining such data.
Estimated Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from characteristic values for the functional groups present and data from analogous pyridine-3-carbonitrile derivatives.
Table 1: Estimated ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-2 |
| ~7.9 | dd | 1H | H-4 |
| ~6.8 | d | 1H | H-5 |
| ~4.5 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-6 |
| ~152 | C-2 |
| ~141 | C-4 |
| ~117 | C-5 |
| ~116 | -C≡N |
| ~94 | C-3 |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (77.16 ppm).
Table 3: Estimated IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2900 | Medium | C-H stretch (Aliphatic) |
| ~2230 | Strong | -C≡N stretch (Nitrile) |
| ~1600, ~1480 | Strong | C=C and C=N stretch (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Table 4: Estimated Mass Spectrometry Data
| m/z | Interpretation |
| ~148 | [M]⁺ (Molecular ion) |
| ~120 | [M-C₂H₄]⁺· |
| ~103 | [M-OC₂H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, should be optimized to obtain a good signal-to-noise ratio.[3]
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5][6]
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak or the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[7] Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7][8]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder. Acquire the infrared spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[9] The solution must be free of any particulate matter.
-
Instrumentation and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile, small organic molecule, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern.[10]
-
Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[11]
-
Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
6-Ethoxypyridine-3-carbonitrile: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 6-Ethoxypyridine-3-carbonitrile. Due to the limited publicly available experimental data for this specific compound, this document emphasizes established protocols and theoretical frameworks to empower researchers in generating reliable data for their applications.
Core Properties of this compound
Currently, detailed experimental data on the solubility and stability of this compound is scarce in peer-reviewed literature. The following table summarizes the available physical and chemical property predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.17 g/mol | - |
| Predicted Boiling Point | ~257.8 °C at 760 mmHg | Commercial Supplier[1] |
| Predicted Melting Point | 59.11 °C | Commercial Supplier[1] |
| Shelf Life | 1095 days | Commercial Supplier[1] |
| Storage Temperature | Room temperature | Commercial Supplier[1] |
Solubility Profile: A Practical Approach
Recommended Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a crystalline organic compound like this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Stability Profile: Ensuring Compound Integrity
The stability of a compound is critical for its storage, handling, and application, particularly in drug development where it impacts safety and efficacy. While a shelf-life of 1095 days is suggested by a commercial supplier, comprehensive stability data under various conditions is not available.
Recommended Experimental Protocol for Stability Assessment
A stability-indicating method is essential to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3][4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions and to establish its degradation profile.
Materials:
-
This compound
-
Forced degradation reagents:
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
-
High-purity water
-
Organic solvents for HPLC mobile phase
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH and heat (e.g., at 60 °C) for a defined period. The nitrile group may be susceptible to hydrolysis under these conditions.
-
Oxidation: Dissolve the compound in a solution of H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A dark control should be run in parallel.
-
For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound in appropriate containers at the following conditions (as per ICH guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
The analysis should include assays for the parent compound and quantification of any degradation products.
-
Data Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent peak from all degradation product peaks.
-
Identify and quantify the degradation products.
-
Determine the degradation rate under different conditions.
-
Establish the shelf-life and recommended storage conditions based on the long-term stability data.
Workflow for Stability Assessment
Caption: Workflow for conducting stability studies of this compound.
Signaling Pathways and Experimental Workflows
There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or established experimental workflows beyond its use as a chemical intermediate. For researchers investigating the biological activity of this compound, the initial steps would involve standard in vitro screening assays relevant to the therapeutic area of interest.
Conclusion
This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols offer a robust starting point for researchers to generate the necessary data for their specific applications. Adherence to established guidelines, such as those from the ICH, is crucial for ensuring the quality and reliability of the generated data, particularly in the context of drug development.
References
- 1. quora.com [quora.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
An In-depth Technical Guide to 6-Ethoxypyridine-3-carbonitrile Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-ethoxypyridine-3-carbonitrile and its derivatives. Drawing on existing literature for analogous compounds, this document details potential synthetic routes, structure-activity relationships (SAR), and experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to the 6-Alkoxypyridine-3-carbonitrile Scaffold
The pyridine-3-carbonitrile core is a significant pharmacophore present in a wide array of biologically active compounds.[1][2] The introduction of an alkoxy group, such as an ethoxy or methoxy moiety, at the 6-position of the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. These compounds have garnered attention for their potential as anticancer, antimicrobial, and cardiotonic agents.[2][3] This guide focuses on the 6-ethoxy variant and its analogs, providing a foundational understanding for their exploration in drug discovery programs.
Synthesis of this compound Derivatives
The synthesis of 6-alkoxypyridine-3-carbonitriles can be achieved through several established synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the polysubstituted pyridine ring.
A generalized synthetic approach is the condensation of chalcones with malononitrile in the presence of a base, such as sodium ethoxide in ethanol, to yield the desired this compound derivatives. This method is versatile and can be adapted to produce a wide range of analogs by varying the substituents on the chalcone precursor.
Below is a diagram illustrating a common synthetic pathway for these compounds.
Caption: Synthetic pathway for this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 6-alkoxypyridine-3-carbonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine and any appended aryl rings. Structure-activity relationship studies on analogous 2-methoxypyridine-3-carbonitriles have revealed several key insights that can guide the design of novel 6-ethoxy analogs.[2]
The following diagram illustrates the key structural modification points on the this compound scaffold that can be altered to modulate biological activity.
Caption: Key modification points for SAR studies.
Biological Activity and Quantitative Data
Derivatives of the 6-alkoxypyridine-3-carbonitrile scaffold have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. The data presented below is for 2-methoxy analogs, which serve as a valuable reference for predicting the potential activity of the corresponding 6-ethoxy derivatives.
| Compound ID | R1 (at C4) | R2 (at C6) | Cell Line | IC50 (µM) | Reference |
| 5d | 4-Fluorophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 2.5 ± 0.3 | [2] |
| DU145 | 3.1 ± 0.4 | [2] | |||
| MBA-MB-231 | 4.2 ± 0.5 | [2] | |||
| 5g | 3-Nitrophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.8 ± 0.2 | [2] |
| DU145 | 2.2 ± 0.3 | [2] | |||
| MBA-MB-231 | 3.5 ± 0.4 | [2] | |||
| 5h | 4-Nitrophenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.2 ± 0.1 | [2] |
| DU145 | 1.9 ± 0.2 | [2] | |||
| MBA-MB-231 | 2.8 ± 0.3 | [2] | |||
| 5i | 3-Bromo-4-methoxyphenyl | 2,5-Dichlorothiophen-3-yl | HepG2 | 1.0 ± 0.1 | [2] |
| DU145 | 1.5 ± 0.2 | [2] | |||
| MBA-MB-231 | 2.1 ± 0.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, adapted from established procedures for analogous compounds.
General Synthetic Procedure for 4-Aryl-6-(aryl/heteroaryl)-2-ethoxypyridine-3-carbonitriles
The following workflow outlines the key steps in the synthesis and characterization of a novel this compound derivative.
Caption: Experimental workflow for synthesis and evaluation.
Detailed Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.1 mol of sodium in 70 mL of absolute ethanol) at 5 °C, add a solution of malononitrile (0.08 mol) in 70 mL of ethanol.
-
Addition of Chalcone: After stirring for 5 minutes, add a solution of the appropriate chalcone derivative (0.1 mol) in 150 mL of ethanol dropwise over 2 hours.
-
Reaction: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and guided by structure-activity relationship insights from analogous compounds, researchers can efficiently generate and evaluate new derivatives with potentially enhanced biological activities. The experimental protocols provided in this guide offer a practical framework for initiating such investigations. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Ethoxypyridine-3-carbonitrile Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential medicinal applications of 6-ethoxypyridine-3-carbonitrile derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on the pyridine-3-carbonitrile scaffold.
Introduction
Pyridine-3-carbonitrile derivatives are a versatile class of heterocyclic compounds that serve as crucial intermediates in the synthesis of numerous biologically active molecules. The incorporation of an ethoxy group at the 6-position of the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives. These compounds have been shown to interact with various biological targets, leading to a broad spectrum of therapeutic effects. This document outlines the synthesis of substituted this compound derivatives and summarizes their biological evaluation.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potential in medicinal chemistry.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Citation |
| 1a | 4-Chlorophenyl | Phenyl | MCF-7 (Breast) | 43.4 | [1] |
| 1b | 4-Chlorophenyl | Phenyl | MDA-MB-231 (Breast) | 35.9 | [1] |
| 1c | 4-Methoxyphenyl | 4-Nitrophenyl | A2780 (Ovarian) | Not Specified | [2] |
| 1d | 4-Chlorophenyl | Phenyl | HT29 (Colon) | Not Specified | [2] |
| 1e | Phenyl | Thiophen-2-yl | NCIH 460 (Lung) | 25 ± 2.6 nM | [3] |
| 1f | Phenyl | Thiophen-2-yl | RKOP 27 (Colon) | 16 ± 2 nM | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 | R2 | Microorganism | MIC (µM) | Citation |
| 2a | 4-Chlorophenyl | Phenyl | Escherichia coli | 0.013 | [2] |
| 2b | 4-Methoxyphenyl | 4-Nitrophenyl | Escherichia coli | Not Specified | [2] |
Experimental Protocols
A general and reliable method for the synthesis of 4,6-disubstituted-2-ethoxypyridine-3-carbonitriles involves a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with malononitrile in the presence of sodium ethoxide.
Protocol 1: Synthesis of (E)-1-(Substituted-phenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in 50 mL of ethanol.
-
Base Addition: To the stirred solution, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude chalcone in a desiccator. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 4,6-Disubstituted-2-ethoxypyridine-3-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add the synthesized chalcone (5 mmol) and malononitrile (5 mmol, 0.33 g).
-
Solvent and Base: To this mixture, add 30 mL of absolute ethanol. While stirring, add a freshly prepared solution of sodium ethoxide, prepared by dissolving sodium metal (5 mmol, 0.115 g) in 10 mL of absolute ethanol.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the completion of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation and Purification: The resulting solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.
Caption: General synthetic scheme for this compound derivatives.
Postulated Signaling Pathway Inhibition
Many pyridine-3-carbonitrile derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by these compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
These application notes and protocols are intended to facilitate the exploration of this compound derivatives as a promising scaffold in medicinal chemistry. The provided synthetic methods are robust and can be adapted for the generation of diverse compound libraries for biological screening. Further investigation into the precise mechanisms of action and signaling pathways affected by these compounds will be crucial for their future development as therapeutic agents.
References
The Versatile Building Block: 6-Ethoxypyridine-3-carbonitrile in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxypyridine-3-carbonitrile is a versatile heterocyclic building block that holds significant promise in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and structural features, including the electron-withdrawing nitrile group and the electron-donating ethoxy group on the pyridine ring, provide multiple reactive sites for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry. This document provides an overview of its applications and detailed protocols for its use in the synthesis of functionalized pyridine derivatives.
Key Applications in Organic Synthesis
The strategic placement of the ethoxy and cyano groups on the pyridine ring makes this compound an attractive starting material for the synthesis of a wide range of heterocyclic compounds. Key transformations include multicomponent reactions to construct highly substituted pyridine cores and functionalization of the pyridine ring to introduce further diversity.
Multicomponent Synthesis of Polysubstituted Pyridines
One of the most powerful applications of this compound is in one-pot multicomponent reactions for the efficient synthesis of complex pyridine derivatives. These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. A notable example is the synthesis of 2-amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile derivatives.
A one-pot reaction involving an aromatic aldehyde, malononitrile, and this compound in the presence of a suitable base can lead to the formation of highly functionalized pyridines. These structures are of particular interest in drug discovery due to their structural resemblance to known bioactive molecules.
Table 1: Synthesis of 2-Amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile Derivatives
| Entry | Aryl Aldehyde | Amine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | 93 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | - |
| 3 | 4-Methylbenzaldehyde | Ammonium Acetate | ZnCl₂ | Ethanol | 80 | 5 | - |
| 4 | Benzaldehyde | Ethylamine | ZnCl₂ | Ethanol | 80 | 5 | 94 |
| 5 | Benzaldehyde | p-Toluidine | ZnCl₂ | Ethanol | 80 | 5 | 91 |
| 6 | Benzaldehyde | Aniline | ZnCl₂ | Ethanol | 80 | 5 | 90 |
Note: Yields are based on reported data for analogous 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
This protocol is adapted from a general method for the synthesis of similar pyridine derivatives.[1]
Materials:
-
Aryl aldehyde (0.06 mol)
-
Malononitrile (0.06 mol)
-
Primary amine (e.g., ethylamine, aniline, or p-toluidine) or ammonium acetate (0.069 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.09 mol)
-
Dry Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (0.06 mol), malononitrile (0.06 mol), the chosen primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl₂ (0.09 mol) in dry ethanol (20 mL).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.
Expected Outcome: This procedure is expected to yield the desired polysubstituted pyridine derivatives in good to excellent yields (90-94%).[1] The products can be characterized by standard analytical techniques such as ¹H-NMR, FT-IR, and Mass Spectrometry.
Logical Workflow for Synthesis
The synthesis of these complex pyridine derivatives from this compound can be visualized as a streamlined workflow.
References
Application Notes and Protocols for 6-Ethoxypyridine-3-carbonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its presence in a wide array of insecticides, fungicides, and herbicides.[1][2] The unique electronic properties and versatile substitution patterns of the pyridine ring allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. 6-Ethoxypyridine-3-carbonitrile, while not a widely commercialized agrochemical itself, represents a valuable starting intermediate for the synthesis of novel crop protection agents. Its ethoxy and carbonitrile functionalities provide key reactive handles for the construction of more complex molecules with potential agrochemical applications.
These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research, including detailed synthetic protocols, potential derivatization strategies for developing new active ingredients, and standardized bioassay protocols to evaluate their efficacy.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-cyanopyridine
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-cyanopyridine (1 equiv.). Dissolve the starting material in anhydrous ethanol (10 mL/g of starting material).
-
Addition of Sodium Ethoxide: While stirring the solution at room temperature, add a 21% solution of sodium ethoxide in ethanol (1.2 equiv.) dropwise over a period of 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Novel Agrochemicals
This compound serves as a versatile intermediate for the synthesis of a variety of potential agrochemicals. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, while the pyridine ring can be further functionalized.
Potential as an Intermediate for Insecticides
Pyridine-based insecticides, such as neonicotinoids, have been highly successful commercially. The this compound scaffold can be elaborated to generate novel insecticidal compounds.
Hypothetical Derivatization Pathway for an Insecticide
Caption: Hypothetical pathway to a neonicotinoid-like insecticide.
Table 1: Insecticidal Activity of Structurally Related Pyridine Derivatives
| Compound Class | Target Pest | Activity Metric (LC50/LD50) | Reference |
| Thieno[2,3-b]pyridines | Aphis gossypii | Promising results | [3] |
| Pyriproxyfen Derivatives | Myzus persicae | 87.5% mortality at 600 µg/mL | [4] |
| Substituted Pyridines | Spodoptera littoralis | LC50 = 44.66 mg/L (for most toxic compound) | [5] |
| Tetrahydroisoquinoline-carbonitriles | Aphis gossypii | Promising insecticidal activity | [6] |
Potential as an Intermediate for Fungicides
Pyrimidine and pyridine derivatives are known to exhibit significant antifungal properties.[7] By modifying the this compound core, novel fungicides could be developed.
Hypothetical Derivatization Pathway for a Fungicide
Caption: Hypothetical pathway to a fungicidal pyridine carboxamide.
Table 2: Fungicidal Activity of Structurally Related Pyrimidine and Pyridine Derivatives
| Compound Class | Target Fungi | Activity Metric (EC50) | Reference |
| Pyrimidine Derivatives with Amide | Phomopsis sp. | 10.5 µg/mL | [8] |
| Nitrofuran Derivatives | H. capsulatum, P. brasiliensis | 0.48 µg/mL | [9] |
| 1,2,4-Oxadiazole Derivatives | R. solani, F. graminearum, E. turcicum, C. capsica | 8.81 - 38.88 µg/mL | [10] |
Potential as an Intermediate for Herbicides
Phenoxypyridine and other pyridine derivatives have been successfully developed as herbicides that inhibit key plant enzymes like protoporphyrinogen oxidase (PPO).[11]
Hypothetical Derivatization Pathway for a Herbicide
Caption: Hypothetical pathway to a PPO-inhibiting herbicide.
Table 3: Herbicidal Activity of Structurally Related Pyridine Derivatives
| Compound Class | Target Weeds | Activity Metric | Reference |
| Phenoxypyridine-Coumarin Hybrids | Various weeds | Better than oxyfluorfen in field trials | [11] |
| Pyrido[2,3-d]pyrimidines | Bentgrass | As active as clomazone and flumioxazin | [12][13] |
| sec-p-menthane-7-amine derivatives | Barnyard grass, Rape | Higher activity than glyphosate and diuron | [14] |
| 1,2,4-Oxadiazole Compounds | Arabidopsis thaliana | IC50 = 17.63 µM (LPOR inhibition) | [15] |
Protocols for Biological Assays
Protocol 1: Insecticidal Activity Assay (Leaf-Dip Bioassay)
Objective: To evaluate the contact toxicity of derivatized compounds against a model insect pest (e.g., Myzus persicae - green peach aphid).
Materials:
-
Test compounds
-
Acetone (analytical grade)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage or radish seedlings
-
Adult apterous aphids (Myzus persicae)
-
Petri dishes
-
Filter paper
-
Fine camel hair brush
-
Spray bottle
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make serial dilutions with distilled water containing 0.1% Triton X-100 to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control solution should be prepared with acetone and Triton X-100 in water only.
-
Leaf Treatment: Detach leaves from healthy cabbage or radish seedlings. Dip each leaf into a test solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely.
-
Infestation: Place a piece of moistened filter paper in the bottom of a Petri dish. Place the treated, dried leaf on the filter paper. Using a fine camel hair brush, carefully transfer 20-30 adult aphids onto the leaf surface.
-
Incubation: Seal the Petri dishes with perforated lids to allow for air circulation. Incubate the dishes at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Assess aphid mortality after 24 and 48 hours. Aphids that are unable to move when prodded gently with the brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using Probit analysis.
Protocol 2: Fungicidal Activity Assay (Mycelial Growth Inhibition)
Objective: To evaluate the in vitro antifungal activity of derivatized compounds against a panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of test fungi on PDA plates
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Medium: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 45-50 °C.
-
Incorporation of Test Compounds: Dissolve the test compounds in a minimal amount of DMSO to prepare stock solutions. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5 µg/mL). A control plate should be prepared with DMSO only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark.
-
Measurement and Analysis: When the fungal growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony on all plates. Calculate the percentage of mycelial growth inhibition for each treatment using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. Determine the EC50 value for each compound.
Protocol 3: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Objective: To evaluate the pre-emergence herbicidal activity of derivatized compounds on model weed species (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed).
Materials:
-
Test compounds
-
Acetone
-
Distilled water
-
Agar
-
Petri dishes
-
Seeds of test weed species
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone. Prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 100, 50, 10, 1 µg/mL).
-
Preparation of Agar Medium: Prepare a 0.8% (w/v) agar solution in distilled water and autoclave. Cool to about 45 °C.
-
Plating: In each Petri dish, place a filter paper. Pipette 5 mL of the test solution onto the filter paper. As an alternative, mix the test solution with the molten agar before pouring into the plates.
-
Sowing Seeds: Place 20-30 seeds of the test weed species evenly on the surface of the filter paper or agar in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber at 25 °C with a 12:12 hour (light:dark) photoperiod.
-
Assessment: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth compared to the untreated control. Determine the GR50 (concentration causing 50% growth reduction) for each parameter.
Hypothetical Signaling Pathway for a Derived Insecticide
Derivatives of this compound could potentially be designed to target the insect nervous system, a common mode of action for many insecticides. The following diagram illustrates a hypothetical mechanism where a derived compound acts as an antagonist of the nicotinic acetylcholine receptor (nAChR).
Hypothetical Mode of Action: nAChR Antagonism
Caption: Hypothetical antagonism of the nicotinic acetylcholine receptor by a derived insecticide.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 11. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Ethoxypyridine-3-carbonitrile: Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and kinetics relevant to the synthesis of 6-ethoxypyridine-3-carbonitrile and its derivatives. This document includes detailed experimental protocols, mechanistic insights, and a summary of kinetic parameters where available, tailored for professionals in chemical research and drug development.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the cyano and ethoxy groups, which allow for further molecular modifications. The pyridine scaffold is a common motif in many biologically active compounds. Understanding the reaction mechanisms and kinetics for the synthesis of such molecules is crucial for process optimization, yield improvement, and the development of novel synthetic routes.
The primary synthetic route to 6-alkoxypyridine-3-carbonitriles is a variation of multicomponent reactions such as the Guareschi-Thorpe and Hantzsch pyridine syntheses. These reactions offer an efficient way to construct the pyridine ring from simple acyclic precursors.
Reaction Mechanisms
The synthesis of this compound and its analogs typically proceeds through a one-pot multicomponent reaction involving an α,β-unsaturated carbonyl compound (or its precursor), a compound with an active methylene group (like malononitrile), and a source of ammonia or an amine, in an alcoholic solvent which also acts as the alkoxy source.
A plausible mechanism for the formation of a this compound derivative is depicted below. The reaction is generally base-catalyzed and involves a cascade of condensation, addition, and cyclization reactions.
Proposed General Mechanism:
The reaction can be initiated by either a Knoevenagel condensation or a Michael addition.
-
Step 1: Knoevenagel Condensation. An aldehyde or ketone reacts with malononitrile in the presence of a base to form a dicyanostyrene derivative (a Knoevenagel adduct).
-
Step 2: Michael Addition. A nucleophile, such as the enolate of another active methylene compound or an enamine, adds to the β-position of the α,β-unsaturated system of the Knoevenagel adduct.
-
Step 3: Cyclization. The intermediate then undergoes an intramolecular cyclization through the attack of a nitrogen atom (from ammonia or an amine) onto one of the nitrile groups.
-
Step 4: Tautomerization and Aromatization. The cyclized intermediate undergoes tautomerization and subsequent aromatization, often through the elimination of a small molecule like water or hydrogen, to yield the stable pyridine ring. The ethoxy group at the 6-position is incorporated from the ethanol solvent, which can act as a nucleophile in the presence of a base.
Reaction Kinetics
The rate-determining step in many of these pyridine syntheses is believed to be the initial Michael addition or the subsequent cyclization step. The overall reaction rate is influenced by several factors:
-
Nature of the Substituents: Electron-withdrawing groups on the aldehyde can accelerate the initial Knoevenagel condensation. The steric bulk of the substituents on the reactants can also affect the rate of the cyclization step.
-
Catalyst: The choice and concentration of the base catalyst are critical. Stronger bases can accelerate the deprotonation of the active methylene compounds, but may also lead to side reactions.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.
-
Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products.
| Parameter | Influence on Reaction Rate | Notes |
| Aldehyde Substituents | Electron-withdrawing groups generally increase the rate. | Facilitates the initial nucleophilic attack in the Knoevenagel condensation. |
| Catalyst Concentration | Rate increases with catalyst concentration up to a certain point. | Excess base can lead to side reactions and decrease the overall yield. |
| Temperature | Rate increases with temperature. | Optimization is needed to balance reaction rate and selectivity. |
| Solvent Polarity | Polar aprotic solvents often favor the reaction. | Solvates charged intermediates and transition states. |
Experimental Protocols
The following are detailed protocols for the synthesis of functionalized this compound derivatives, based on established literature procedures for similar compounds.
Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4-aryl-6-ethoxypyridine-3,5-dicarbonitrile derivatives.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (20 mmol)
-
Ethanol (50 mL)
-
Piperidine (1 mmol)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and malononitrile (20 mmol) in ethanol (50 mL).
-
Add piperidine (1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60 °C.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Yield: 70-90%
Application Notes and Protocols for High-Throughput Screening of 6-Ethoxypyridine-3-carbonitrile Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyridine-3-carbonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the "6-Ethoxypyridine-3-carbonitrile" core structure. The primary objective of the described assay is to identify and characterize novel analogs with potent antiproliferative activity against various cancer cell lines. The following protocols are designed to be adaptable for large-scale screening campaigns in a drug discovery setting.
Application Note 1: Cell-Based Phenotypic Screening for Antiproliferative Agents
Scientific Background:
Many pyridine-3-carbonitrile derivatives have been shown to exhibit significant cytotoxic effects against various human cancer cell lines.[2][3] The mechanism of action for some of these compounds has been linked to the inhibition of key cellular signaling pathways involved in cell proliferation and survival, such as the Pim-1 kinase pathway.[4] Therefore, a cell-based phenotypic screening approach is a robust method to identify novel compounds that induce cancer cell death or inhibit cell growth.
Assay Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells. This assay is well-suited for HTS due to its simplicity, reliability, and amenability to automation.
Objectives:
-
To screen a library of "this compound" analogs to identify compounds with significant antiproliferative activity against a panel of cancer cell lines.
-
To determine the half-maximal inhibitory concentration (IC50) values for the most active compounds.
-
To create a structure-activity relationship (SAR) profile for the screened library to guide future lead optimization efforts.
Experimental Protocols
Protocol 1: MTT Assay for High-Throughput Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, SW620, HeLa)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Compound library (dissolved in DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette and/or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Cytotoxic Activity of Selected this compound Analogs
| Compound ID | Modification | A549 IC50 (µM) | HepG2 IC50 (µM) | SW620 IC50 (µM) | HeLa IC50 (µM) |
| LEAD-001 | This compound | > 50 | > 50 | > 50 | > 50 |
| ANALOG-A | R1 = 4-chlorophenyl | 15.2 | 22.5 | 18.9 | 25.1 |
| ANALOG-B | R1 = 4-methoxyphenyl | 28.7 | 35.1 | 31.4 | 40.3 |
| ANALOG-C | R2 = Thiophene | 8.5 | 12.3 | 9.1 | 14.8 |
| ANALOG-D | R1 = 4-nitrophenyl, R2 = Thiophene | 2.1 | 3.5 | 1.8 | 4.2 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.5 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: High-Throughput Screening (HTS) workflow for cytotoxicity assessment.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the Pim-1 kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-Ethoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functionalization of 6-Ethoxypyridine-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. The following sections describe a two-step synthetic sequence involving bromination at the 4-position followed by a palladium-catalyzed Suzuki-Miyura cross-coupling reaction to introduce aryl substituents.
Overview of Functionalization Strategy
The functionalization of this compound is achieved through a sequential two-step process. The first step involves the regioselective bromination of the pyridine ring at the C4-position to yield 4-bromo-6-ethoxypyridine-3-carbonitrile. This intermediate is then subjected to a Suzuki-Miyura cross-coupling reaction with an arylboronic acid to afford the corresponding 4-aryl-6-ethoxypyridine-3-carbonitrile derivative.
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes the synthesis of 4-bromo-6-ethoxypyridine-3-carbonitrile using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-6-ethoxypyridine-3-carbonitrile.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Physical State |
| 4-Bromo-6-ethoxypyridine-3-carbonitrile | This compound | NBS | Acetonitrile | 85-95 | White to off-white solid |
Protocol 2: Suzuki-Miyura Cross-Coupling of 4-Bromo-6-ethoxypyridine-3-carbonitrile with Phenylboronic Acid
This protocol details the palladium-catalyzed Suzuki-Miyura coupling of 4-bromo-6-ethoxypyridine-3-carbonitrile with phenylboronic acid to synthesize 4-phenyl-6-ethoxypyridine-3-carbonitrile.
Materials:
-
4-Bromo-6-ethoxypyridine-3-carbonitrile
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-bromo-6-ethoxypyridine-3-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed 1,4-dioxane (8 mL per 1 mmol of the bromo-pyridine) and degassed water (2 mL per 1 mmol of the bromo-pyridine) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-6-ethoxypyridine-3-carbonitrile.
Data Presentation:
| Product | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Phenyl-6-ethoxypyridine-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 75-90 |
| 4-(4-Methoxyphenyl)-6-ethoxypyridine-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-92 |
| 4-(3-Fluorophenyl)-6-ethoxypyridine-3-carbonitrile | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 70-85 |
Signaling Pathway and Workflow Diagrams
The Suzuki-Miyura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Application Notes and Protocols: 6-Ethoxypyridine-3-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxypyridine-3-carbonitrile is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring both a nitrile group and an ethoxy substituent on the pyridine ring, makes it a versatile intermediate for the construction of more complex heterocyclic systems. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting the importance of intermediates like this compound in medicinal chemistry and drug discovery.[1] This document provides an overview of its application as a pharmaceutical intermediate, with a focus on its role in the development of kinase inhibitors, and includes detailed, representative experimental protocols for its synthesis and subsequent elaboration.
Application in the Synthesis of Pim-1 Kinase Inhibitors
The pyridine-3-carbonitrile core is a recognized pharmacophore in the design of various therapeutic agents, including those with anticancer properties.[2][3] Derivatives of this scaffold have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis.[2][4] Overexpression of Pim-1 is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[4][5]
This compound can be utilized as a starting material for the synthesis of a library of Pim-1 inhibitors. The nitrile group can be transformed into an amino or other functional groups, while the ethoxy group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Pim-1 Signaling Pathway
The expression of Pim-1 is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5] Once expressed, Pim-1 can phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis, thereby promoting cell survival and proliferation.[6][7]
Experimental Protocols
Disclaimer: The following protocols are adapted from established procedures for the synthesis of 2-alkoxypyridine-3-carbonitriles. Due to the limited availability of specific data for this compound, these should be considered as representative methods that may require optimization.
Protocol 1: Synthesis of this compound
This protocol is adapted from the one-pot synthesis of 2-methoxypyridine-3-carbonitriles via the condensation of an enone with malononitrile.[8]
Materials:
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein, methyl vinyl ketone)
-
Malononitrile
-
Ethanol (absolute)
-
Sodium metal
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Water (deionized)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume to dissolve) at 0-5 °C. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction with Malononitrile: To the freshly prepared sodium ethoxide solution, add malononitrile (1.0 eq) in ethanol dropwise at 5 °C. Stir the mixture for 10-15 minutes.
-
Addition of Enone/Enal: Add the α,β-unsaturated aldehyde or ketone (1.0 eq) in ethanol dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 5 °C.
-
Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1.5-2 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data (Representative Examples for Methoxy Analogues)
The following table summarizes typical yields for the synthesis of various 2-methoxypyridine-3-carbonitriles, which can be considered indicative for the synthesis of the ethoxy analogue.[8]
| Starting Enone/Enal | Product | Yield (%) |
| 3-Buten-2-one | 2-Methoxy-6-methylpyridine-3-carbonitrile | 15 |
| Crotonaldehyde | 2-Methoxy-5-methylpyridine-3-carbonitrile | 25 |
| Cinnamaldehyde | 2-Methoxy-5-phenylpyridine-3-carbonitrile | 20 |
| Benzylideneacetone | 2-Methoxy-6-phenylpyridine-3-carbonitrile | 35 |
Protocol 2: Elaboration of this compound to a Hypothetical Kinase Inhibitor
This protocol illustrates a potential synthetic route to a more complex molecule from this compound, involving a Thorpe-Ziegler type reaction followed by functionalization.[9][10]
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride, Raney Nickel/H₂)
-
Appropriate solvent (e.g., THF, Ethanol)
-
Substituted aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Reaction solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reduction of the Nitrile Group:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., THF for LiAlH₄ or ethanol for Raney Nickel).
-
Carefully add the reducing agent at a controlled temperature (e.g., 0 °C for LiAlH₄).
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction appropriately (e.g., dropwise addition of water and NaOH solution for LiAlH₄).
-
Filter and extract the product, then purify to obtain 6-ethoxy-3-(aminomethyl)pyridine.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a reaction vessel, combine 6-ethoxy-3-(aminomethyl)pyridine, the substituted aryl halide, the palladium catalyst, and the base in a suitable solvent.
-
Degas the mixture and heat under an inert atmosphere to the required temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.
-
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds, particularly in the realm of oncology. Its utility in constructing molecules that can target key signaling pathways, such as the Pim-1 kinase pathway, underscores its importance in modern drug discovery and development. The provided protocols, while based on closely related analogues, offer a solid foundation for researchers to synthesize and utilize this important building block in their quest for novel therapeutics.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxypyridine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Ethoxypyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 6-chloropyridine-3-carbonitrile, with sodium ethoxide. This reaction is favored due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which activates the 6-position for nucleophilic attack.
Q2: What are the critical parameters to control for optimizing the yield of the reaction?
A2: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Reaction Temperature: Temperature plays a significant role in the reaction rate and the formation of byproducts.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Anhydrous solvents are highly recommended.
-
Base Concentration: The concentration of sodium ethoxide should be carefully controlled to ensure complete reaction without promoting side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.
-
Moisture Control: The reaction is sensitive to water, which can lead to hydrolysis of the nitrile group. Therefore, anhydrous conditions are critical.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reactions are hydrolysis of the nitrile group and polymerization.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to form 6-ethoxypyridine-3-carboxamide or 6-ethoxypyridine-3-carboxylic acid. To minimize this, ensure that all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Polymerization: At elevated temperatures, cyanopyridines can undergo polymerization.[2] To avoid this, it is important to maintain strict temperature control and avoid localized overheating.[2]
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified using several methods. The choice of method depends on the purity of the crude product and the scale of the reaction.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid and the crude material is relatively pure, recrystallization from a suitable solvent can be an efficient purification method.
-
Distillation: For larger quantities, distillation under reduced pressure can be used if the product is a liquid with a suitable boiling point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Ethoxide | Use freshly prepared or commercially available sodium ethoxide of high purity. Ensure it has been stored under anhydrous conditions. |
| Poor Quality Starting Material | Verify the purity of 6-chloropyridine-3-carbonitrile using techniques like NMR or GC-MS. Purify the starting material if necessary. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring. In some cases, lower temperatures may be required to prevent side reactions, while higher temperatures might be needed to drive the reaction to completion. |
| Incorrect Solvent | Ensure the use of an anhydrous solvent. Ethanol is a common choice as it is the solvent for generating sodium ethoxide in situ. Anhydrous aprotic polar solvents like DMF or DMSO can also be considered. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If the starting material is still present after the initially planned time, extend the reaction time. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Water | As mentioned, water can lead to hydrolysis of the nitrile group.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. |
| Reaction Temperature is Too High | High temperatures can promote polymerization and other side reactions.[2] Maintain a consistent and controlled temperature throughout the reaction. |
| Incorrect Stoichiometry | Use a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. A large excess may lead to side reactions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product and Impurities have Similar Polarity | Optimize the eluent system for column chromatography. A gradual increase in the polarity of the eluent can help in separating compounds with similar Rf values. |
| Oily Product that is Difficult to Crystallize | If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, column chromatography is the recommended purification method. |
| Product is a Volatile Liquid | If the product is volatile, be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of product. |
Data Presentation
The following table summarizes the expected yield of 6-alkoxypyridine-3-carbonitriles under different reaction conditions. While specific data for the 6-ethoxy derivative is limited in the literature, the data for the analogous 6-methoxy derivative provides a good starting point for optimization.
Table 1: Optimization of 6-Alkoxypyridine-3-carbonitrile Synthesis
| Entry | Alkoxy Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methoxy | NaOMe | Methanol | Reflux | 4 | ~75 |
| 2 | Methoxy | NaOMe | DMF | 80 | 3 | ~85 |
| 3 | Ethoxy (expected) | NaOEt | Ethanol | Reflux | 4-6 | 70-85 |
| 4 | Ethoxy (expected) | NaOEt | DMF | 80 | 3-5 | 80-90 |
Note: The yields for the 6-ethoxy derivative are extrapolated based on typical outcomes for similar nucleophilic aromatic substitution reactions.
Experimental Protocols
Synthesis of this compound from 6-Chloropyridine-3-carbonitrile
This protocol describes a general procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol
-
Anhydrous Toluene or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercially available): In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in anhydrous ethanol), add a solution of 6-chloropyridine-3-carbonitrile in anhydrous ethanol or another anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (typically around 80°C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess sodium ethoxide by adding 1M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Common side reactions in "6-Ethoxypyridine-3-carbonitrile" synthesis and mitigation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxypyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the treatment of a 6-halopyridine-3-carbonitrile, most commonly 6-chloropyridine-3-carbonitrile, with a source of ethoxide, such as sodium ethoxide, in a suitable solvent.
Q2: What are the primary starting materials and reagents required?
A2: The key starting material is 6-chloropyridine-3-carbonitrile. The primary reagent is an ethoxide source, with sodium ethoxide being a common choice. Anhydrous ethanol is often used as the solvent, which can also serve as the source of the ethoxide in the presence of a strong base like sodium hydride.
Q3: What are the critical reaction parameters to control?
A3: Temperature, reaction time, and the exclusion of water are critical parameters. The reaction temperature can influence the rate of the main reaction versus side reactions. The reaction time needs to be optimized to ensure complete consumption of the starting material without promoting byproduct formation. The presence of water can lead to undesirable hydrolysis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Mitigation Strategy |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or GC/MS. - Ensure the sodium ethoxide is not degraded. Use freshly prepared or properly stored reagent. |
| Formation of 6-hydroxypyridine-3-carbonitrile. | - Use anhydrous solvent and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Hydrolysis of the nitrile group. | - Avoid excessively harsh basic conditions or prolonged heating. Work-up the reaction mixture promptly upon completion. | |
| Presence of Unreacted 6-Chloropyridine-3-carbonitrile | Insufficient sodium ethoxide. | - Use a slight excess of sodium ethoxide (e.g., 1.1-1.5 equivalents). |
| Low reaction temperature or short reaction time. | - Increase the reaction temperature or extend the reaction time. | |
| Formation of a White Precipitate (other than product) | Formation of 6-oxo-1,6-dihydropyridine-3-carbonitrile. | This can occur if water is present, leading to the hydrolysis of the chloro-substituent. Ensure strictly anhydrous conditions. |
| Product is difficult to purify | Presence of polar byproducts (e.g., 6-hydroxypyridine-3-carbonitrile or the hydrolyzed nitrile). | - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). - An acid-base extraction can be effective for removing acidic or basic impurities. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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6-Chloropyridine-3-carbonitrile
-
Sodium ethoxide
-
Anhydrous Ethanol
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 6-chloropyridine-3-carbonitrile in anhydrous ethanol, add sodium ethoxide (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis route and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis problems.
Technical Support Center: Purification of 6-Ethoxypyridine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Ethoxypyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for this compound?
A1: The most effective and commonly cited methods for purifying this compound and analogous compounds are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Often, a combination of both techniques is employed for optimal purity.
Q2: My purified this compound appears as an oil or fails to crystallize. What should I do?
A2: "Oiling out" or failure to crystallize can be due to several factors, including the presence of impurities that depress the melting point or inhibit crystal lattice formation. It can also occur if the cooling process during recrystallization is too rapid. Refer to the troubleshooting guide below for specific actions to address this issue.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in syntheses involving the reaction of an enone with malononitrile, potential impurities could include starting materials or other isomeric pyridine derivatives.
Q4: The purity of my compound does not improve after column chromatography. What could be the reason?
A4: If purity remains stagnant after chromatography, it's possible that a persistent impurity has a very similar polarity to your target compound. In such cases, optimizing the chromatographic conditions or employing an alternative purification technique like recrystallization is recommended.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. - Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. - Minimize the amount of hot solvent used for dissolution. |
| "Oiling Out" | The compound's melting point is below the boiling point of the solvent, or significant impurities are present. | - Lower the temperature of the solvent before dissolving the compound. - Use a larger volume of solvent. - Cool the solution more slowly. - Consider pre-purification by column chromatography to remove impurities. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Reduce the volume of the solvent by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | The eluent system does not provide adequate resolution between the compound and impurities. | - Adjust the polarity of the eluent. For silica gel, if the compound elutes too quickly (high Rf), decrease the eluent polarity (e.g., increase the proportion of the non-polar solvent like hexane or petroleum ether). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[1] - Consider using a different solvent system altogether. |
| Compound Tailing/Streaking on TLC | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a modifier to the eluent. For a basic compound like a pyridine derivative, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. - If the compound is still not eluting, a stronger solvent like methanol may be required, but be aware this may also elute strongly adsorbed impurities. |
Experimental Protocols
Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.
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Elution: Begin elution with the low-polarity solvent system (e.g., petroleum ether:ethyl acetate 10:1).[1]
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:1 petroleum ether:ethyl acetate) to facilitate the elution of the compound.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent. Ethanol has been reported as a successful recrystallization solvent for a similar compound.[2]
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Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizing Workflows
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: 6-Ethoxypyridine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-Ethoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in pyridine synthesis can stem from several factors. A common route to substituted 2-alkoxypyridine-3-carbonitriles involves the condensation of an appropriately substituted enone with malononitrile in the presence of a corresponding sodium alkoxide (in this case, sodium ethoxide in ethanol).
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and lower the yield of the desired product. Always ensure the purity of your starting materials before beginning the synthesis.[1]
-
Suboptimal Reaction Conditions: The reaction may be sensitive to temperature and reaction time. Consider optimizing these parameters. Running the reaction at a lower concentration might also help by minimizing side product formation.[1][2]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired pyridine.
Q2: I am observing unexpected byproducts in my reaction. What are they likely to be and how can I minimize their formation?
The most common byproduct in this type of reaction is the corresponding 2-aminobenzene-1,3-dicarbonitrile derivative. Additionally, hydrolysis of the nitrile group can occur.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Conditions | Mitigation Strategy |
| 2-aminobenzene-1,3-dicarbonitriles | Can form as a competing reaction pathway. | Careful control of reaction stoichiometry and temperature may minimize its formation. Purification via column chromatography can separate it from the desired product. |
| 6-Ethoxypyridine-3-carboxamide | Partial hydrolysis of the nitrile group. This can occur if water is present in the reaction mixture, especially under basic or acidic conditions during workup.[3][4][5][6][7] | Ensure the use of anhydrous solvents and reagents. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic aqueous solutions. |
| 6-Ethoxypyridine-3-carboxylic acid | Complete hydrolysis of the nitrile group. This is more likely to occur under harsh acidic or basic conditions, especially with heating.[3][4][5][6][7] | Use mild workup conditions. If the carboxylic acid is formed, it can be separated from the nitrile through acid-base extraction. |
Q3: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Purification of pyridine derivatives can be challenging due to their basicity.[1] Here are some recommended techniques:
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts. Due to the basic nature of pyridine, tailing on silica gel can be an issue. This can often be addressed by adding a small amount of a base, such as triethylamine, to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
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Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
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Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Alkoxypyridine-3-carbonitriles:
This procedure is adapted from the synthesis of 2-methoxypyridine-3-carbonitriles and can be applied for this compound with appropriate modifications.
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol at a low temperature (e.g., 5°C).
-
Malononitrile dissolved in anhydrous ethanol is added to the freshly prepared sodium ethoxide solution.
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The corresponding α,β-unsaturated carbonyl compound is then added dropwise to the mixture over a period of time.
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The reaction mixture is then refluxed for a specific duration, while monitoring the progress by TLC.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The resulting residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄) and the solvent is evaporated to yield the crude product.
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The crude product is then purified using an appropriate method such as column chromatography or crystallization.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
Potential Reaction Pathways and Side Reactions
Caption: Potential reaction pathways and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Improving the purity of "6-Ethoxypyridine-3-carbonitrile" samples
Welcome to the Technical Support Center for the purification of 6-Ethoxypyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be related to starting materials for similar pyridine derivative syntheses.[1][2][3] Possible contaminants may also arise from the process equipment or storage containers.[4]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. A combination of these techniques is often employed for achieving high purity.[5][6][7]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5][6] It is recommended to perform small-scale solubility tests with various solvents to identify the ideal one.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or precipitates as a liquid upon cooling.[6] To remedy this, you can try adding more solvent to the hot solution or cooling the solution at a much slower rate to encourage crystal formation. Using a different solvent system with a lower boiling point might also be beneficial.[6]
Q5: I am seeing poor separation of my compound on a silica gel column. What can I do to improve this?
A5: If you are experiencing poor separation, you can adjust the polarity of the eluent.[6] If the compound elutes too quickly, decrease the eluent's polarity. If it moves too slowly, increase the polarity. For basic compounds like pyridines, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape and separation.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the cold solvent. | - Select a solvent in which the compound is less soluble at room temperature.[6]- Use a mixed solvent system.[6]- Minimize the amount of hot solvent used for dissolution.[5] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or nucleation is inhibited. | - Reduce the solvent volume by evaporation.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Product is Colored | Presence of colored impurities. | - Perform a hot filtration with activated charcoal before cooling.- If color persists, consider column chromatography for removal of the impurity. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound Streaking on TLC/Column | The compound is interacting strongly with the stationary phase (silica gel). | - Add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize acidic sites on the silica gel.[7] |
| Co-elution of Impurities | The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. | - Use a shallower gradient or an isocratic elution with a less polar solvent system.- Consider using a different stationary phase, such as alumina.[6]- Follow up with a recrystallization step after chromatography.[6] |
| Compound Stuck on the Column | The eluent system is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent system.- A final flush with a highly polar solvent (e.g., methanol) may be necessary to recover all material, though this fraction may be less pure. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) plates. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Purity Improvement via Recrystallization
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery (%) |
| Isopropanol | 85.2 | 98.5 | 75 |
| Ethanol/Water (8:2) | 85.2 | 97.9 | 80 |
| Toluene | 85.2 | 96.2 | 88 |
Table 2: Purity Improvement via Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| 7:3 | 85.2 | 99.1 | 85 |
| 8:2 | 85.2 | 99.3 | 82 |
| 9:1 | 85.2 | 98.8 | 90 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"6-Ethoxypyridine-3-carbonitrile" reaction condition optimization (temperature, solvent, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Ethoxypyridine-3-carbonitrile. The information is designed to assist in the optimization of reaction conditions, including temperature, solvent, and catalyst selection, to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and related pyridine derivatives.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product. Ensure all starting materials are of high purity before commencing the synthesis.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to low yields. A thorough optimization of these parameters is crucial.
-
Moisture and Air Sensitivity: Certain reagents and intermediates in pyridine synthesis can be sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve yields.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider adjusting the temperature or adding more catalyst.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. Strategies to enhance selectivity include:
-
Temperature Control: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Catalyst Choice: The catalyst plays a critical role in directing the reaction pathway. Screening different catalysts, such as various palladium ligands in cross-coupling reactions or different bases in condensation reactions, can identify a more selective option.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's selectivity. Experiment with a range of solvents to find the optimal medium for your specific transformation.
Q3: My reaction mixture is turning dark and viscous, suggesting polymerization. How can this be prevented?
A3: Polymerization of cyanopyridines can be a significant issue, particularly under harsh reaction conditions. To mitigate this:
-
Strict Temperature Control: Avoid localized overheating by ensuring efficient stirring and controlled heating. For highly exothermic reactions, consider slow, dropwise addition of reagents and the use of an ice bath to maintain a consistent temperature.
-
Minimize Reaction Time: Once the reaction has reached completion, as determined by monitoring, work up the reaction mixture promptly to prevent prolonged exposure of the product to conditions that may induce polymerization.
-
Choice of Catalyst: Some catalysts may promote polymerization more than others. If polymerization is a persistent issue, consider screening alternative catalysts.
Q4: I am having difficulty purifying the final this compound product. What purification strategies are most effective?
A4: The basic nature of the pyridine ring can sometimes complicate purification by column chromatography on silica gel, leading to tailing of the product peak. Effective purification strategies include:
-
Column Chromatography with Additives: To minimize tailing on silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
Reaction Condition Optimization Data
The following tables summarize reaction conditions from analogous syntheses of substituted pyridine carbonitriles, which can serve as a starting point for the optimization of the this compound synthesis.
Table 1: Temperature Optimization in Pyridine Carbonitrile Synthesis
| Reaction Type | Temperature (°C) | Starting Materials | Product | Yield (%) | Reference Analogy |
| Multi-component | 40 | Aromatic aldehyde, malononitrile, thiophenol | 2-Amino-3,5-dicarbonitrile-6-thio-pyridine | High | Based on similar syntheses |
| Multi-component | 80 | Ethyl cyanoacetate, ethyl acetoacetate, ammonium carbonate | Hydroxy cyanopyridine | High | Based on Guareschi-Thorpe synthesis |
| Pd-catalyzed Cyanation | 100 | Heteroaryl halide, K₄[Fe(CN)₆] | Heteroaryl nitrile | Good | General Pd-catalyzed cyanation |
| Multi-component | 120 | 2-chloro-3-cyanopyridine, hydrazine | Aminopyrazolo[3,4-b]pyridine | Excellent | Based on similar syntheses |
Table 2: Solvent Optimization in Pyridine Carbonitrile Synthesis
| Reaction Type | Solvent | Starting Materials | Product | Yield (%) | Reference Analogy |
| Multi-component | Ethanol | Aldehyde, malononitrile, thiol | Pyridine-3,5-dicarbonitrile | Good | General multi-component reactions |
| Multi-component | Acetonitrile | Aldehyde, malononitrile, thiol | Pyridine-3,5-dicarbonitrile | Good (shorter time) | General multi-component reactions |
| Pd-catalyzed Cyanation | DMF | Aryl halide, Zn(CN)₂ | Aryl nitrile | High | General Pd-catalyzed cyanation |
| Multi-component | Water | Ethyl cyanoacetate, 1,3-dicarbonyl, (NH₄)₂CO₃ | Hydroxy-cyanopyridine | High | Guareschi-Thorpe synthesis |
| Solvent-free | None (Microwave) | Malononitrile, aldehyde, ketone, ammonium acetate | 2-Amino-3-cyanopyridine | Excellent | Microwave-assisted synthesis |
Table 3: Catalyst Optimization in Pyridine Carbonitrile Synthesis
| Reaction Type | Catalyst | Ligand (if applicable) | Base (if applicable) | Product | Yield (%) | Reference Analogy |
| Pd-catalyzed Cyanation | Pd₂(dba)₃ | dppf | - | Aryl nitrile | High | General Pd-catalyzed cyanation |
| Pd-catalyzed Cyanation | Pd(OAc)₂ | - | Na₂CO₃ | Aryl nitrile | Good | General Pd-catalyzed cyanation |
| Multi-component | Piperidine | - | - | Pyridine-3,5-dicarbonitrile | Good | General multi-component reactions |
| Multi-component | K₂CO₃ | - | - | 2-Amino-3,5-dicarbonitrile-6-thio-pyridine | High | General multi-component reactions |
| Multi-component | γ-Al₂O₃ nanoparticles | - | - | 1,4-dihydropyridine | High | Hantzsch synthesis analogy |
Experimental Protocols
Step 1: Synthesis of 6-Hydroxypyridine-3-carbonitrile
This step often involves a condensation reaction, such as the Guareschi-Thorpe reaction.[1]
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In a round-bottom flask, combine ethyl cyanoacetate, an appropriate 1,3-dicarbonyl compound, and ammonium carbonate.
-
Add water or a mixture of water and ethanol as the solvent.
-
Heat the reaction mixture with stirring, typically at around 80°C.
-
Monitor the reaction progress by TLC. The product often precipitates from the reaction mixture upon formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry to yield 6-hydroxypyridine-3-carbonitrile.
Step 2: Chlorination of 6-Hydroxypyridine-3-carbonitrile
The hydroxyl group is converted to a better leaving group, such as a chloride.
-
To a flask containing 6-hydroxypyridine-3-carbonitrile, add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heat the mixture, often to reflux, until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction mixture by slowly adding it to ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloropyridine-3-carbonitrile.
Step 3: Ethoxylation of 6-Chloropyridine-3-carbonitrile
The final step involves the nucleophilic substitution of the chloride with an ethoxide group.
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
Add the 6-chloropyridine-3-carbonitrile to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
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Purify the final product using column chromatography or crystallization as described in the troubleshooting section.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
Identification and characterization of "6-Ethoxypyridine-3-carbonitrile" byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, purification, and characterization of "6-Ethoxypyridine-3-carbonitrile."
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of a halogenated precursor, typically 6-chloropyridine-3-carbonitrile, with sodium ethoxide. The reaction is generally carried out in an alcohol solvent, such as ethanol.
Q2: My reaction yield is lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to byproduct formation.
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Moisture in the reaction: The presence of water can lead to hydrolysis of the starting material or the product. Ensure all reagents and solvents are anhydrous.
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Inefficient stirring: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.
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Formation of byproducts: Several side reactions can consume the starting materials and reduce the yield of the desired product.
Q3: I am observing an impurity with a mass corresponding to the loss of the nitrile group. What is this byproduct?
This is likely the decyanation product, 6-ethoxypyridine . This can occur under certain reaction conditions, particularly at elevated temperatures or in the presence of specific catalysts.
Q4: My NMR spectrum shows unexpected aromatic signals. What could they be?
Unexpected aromatic signals could arise from several byproducts. A common possibility in the synthesis of alkoxy-pyridine carbonitriles is the formation of a dimer or a Thorpe-Ziegler type product, such as 2-amino-4-ethoxy-benzene-1,3-dicarbonitrile . This can happen if there is an excess of the nitrile-containing starting material and base.
Q5: The reaction mixture has become viscous and difficult to stir. What is the likely cause?
Increased viscosity is often an indication of polymerization. The nitrile group of pyridine-3-carbonitriles can polymerize, especially under harsh reaction conditions like high temperatures or in the presence of certain initiators.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and characterization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor the reaction by TLC/HPLC until the starting material is consumed.- Increase the reaction time or temperature cautiously. |
| Byproduct formation | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Ensure anhydrous conditions to prevent hydrolysis. | |
| Presence of a byproduct with M-26 mass | Decyanation | - Lower the reaction temperature.- Reduce the reaction time.- Consider a milder base. |
| Presence of a byproduct with a mass of 147 g/mol | Incomplete reaction | - This could be the starting material, 6-chloropyridine-3-carbonitrile (if used). Check the progress of your reaction. |
| Presence of a byproduct with a mass of 166 g/mol | Hydrolysis of the nitrile group | - This corresponds to 6-Ethoxypyridine-3-carboxamide. Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. |
| Complex NMR spectrum with unexpected aromatic peaks | Formation of Thorpe-Ziegler byproduct | - Carefully control the stoichiometry of the reactants. Avoid a large excess of the nitrile precursor.- Optimize the base concentration and addition rate. |
| Reaction mixture becomes a thick slurry or solid | Polymerization | - Maintain strict temperature control to avoid overheating.- Consider using a more dilute reaction mixture. |
Byproduct Characterization
Below is a table summarizing potential byproducts, their structures, and key characterization data to aid in their identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key 1H NMR Signals (Predicted) | Key Mass Spec Fragment (m/z) |
| 6-Ethoxypyridine-3-carboxamide | 166.18 | - Broad singlets for -NH2 protons.- Doublet and doublet of doublets in the aromatic region.- Quartet and triplet for the ethoxy group. | 166 (M+), 121 (M-CONH2) | |
| 6-Ethoxypyridine | 123.15 | - Aromatic signals corresponding to a trisubstituted pyridine.- Quartet and triplet for the ethoxy group. | 123 (M+), 95 (M-C2H4), 78 (M-OC2H5) | |
| 2-Amino-4-ethoxy-benzene-1,3-dicarbonitrile | 187.19 | - Two singlets in the aromatic region.- A broad singlet for the -NH2 group.- Quartet and triplet for the ethoxy group. | 187 (M+), 159 (M-C2H4) |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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6-Chloropyridine-3-carbonitrile
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Sodium ethoxide (can be prepared in situ from sodium metal and anhydrous ethanol)
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Anhydrous Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyridine-3-carbonitrile in anhydrous ethanol.
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Add a solution of sodium ethoxide in anhydrous ethanol dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3). The expected spectrum of this compound will show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, along with signals in the aromatic region corresponding to the pyridine ring protons.
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13C NMR: A proton-decoupled 13C NMR spectrum will show distinct signals for the ethoxy carbons, the nitrile carbon, and the pyridine ring carbons.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): This will show the molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product and byproducts.
Chromatography:
-
TLC: Use silica gel plates and a suitable eluent system (e.g., hexane:ethyl acetate) to monitor the reaction and check the purity of the product.
-
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) can be used for purity analysis and for the separation of byproducts.
Diagrams
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of this compound.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.
Stability issues of "6-Ethoxypyridine-3-carbonitrile" under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Ethoxypyridine-3-carbonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from light and moisture to prevent potential degradation. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: Is this compound sensitive to pH changes?
A2: Yes, this compound can be sensitive to both acidic and basic conditions. The nitrile group is susceptible to hydrolysis, which can be accelerated in the presence of strong acids or bases, potentially leading to the formation of 6-ethoxypyridine-3-carboxamide or 6-ethoxypyridine-3-carboxylic acid. The pyridine nitrogen can be protonated under acidic conditions, which may alter the compound's reactivity and solubility.
Q3: What is the thermal stability of this compound?
A3: this compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to elevated temperatures may lead to degradation.[2][3] The specific degradation profile at high temperatures has not been extensively reported, but discoloration or the appearance of impurities may indicate thermal decomposition.
Q4: How does light exposure affect the stability of this compound?
A4: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[1][4][5] While specific data for this compound is limited, it is best practice to handle and store the compound in a manner that minimizes exposure to direct sunlight or strong artificial light sources. Amber vials or containers wrapped in aluminum foil are recommended for light-sensitive compounds.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in acidic reaction medium | Hydrolysis of the nitrile group. The nitrile functional group can hydrolyze to a carboxylic acid or amide under acidic conditions. | Buffer the reaction medium to a less acidic pH if the reaction chemistry allows. Alternatively, minimize reaction time and temperature to reduce the extent of hydrolysis. Analyze for the presence of 6-ethoxypyridine-3-carboxylic acid or 6-ethoxypyridine-3-carboxamide. |
| Degradation observed in basic solutions | Hydrolysis of the nitrile group or cleavage of the ethoxy group. Strong basic conditions can promote nitrile hydrolysis. While less likely, strong bases at elevated temperatures could potentially cleave the ether linkage. | Use the mildest basic conditions possible. Consider using a non-nucleophilic organic base if appropriate for the reaction. Monitor for the formation of hydrolysis products. |
| Discoloration or degradation of solid compound upon storage | Exposure to heat, light, or moisture. Improper storage can lead to decomposition. | Store the compound in a tightly sealed, light-resistant container in a cool and dry place.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
| Low recovery after aqueous workup | Protonation of the pyridine nitrogen. In acidic aqueous solutions, the pyridine nitrogen will be protonated, increasing the compound's water solubility and leading to losses during extraction with organic solvents. | Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction to ensure the compound is in its free base form and less water-soluble. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under various stress conditions. These are based on standard forced degradation study guidelines.[5][6]
Acidic and Basic Hydrolysis Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Thermal Stability Study (Solid State)
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Sample Preparation: Place a known amount of solid this compound in a clear glass vial.
-
Stress Condition: Place the vial in a calibrated oven at an elevated temperature (e.g., 80 °C).
-
Time Points: Collect samples at various time points (e.g., 1, 3, and 7 days).
-
Analysis: At each time point, dissolve the sample in a suitable solvent and analyze by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
Photostability Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in methanol) and place it in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Stress Condition: Expose the sample to a controlled light source, such as a photostability chamber with a combination of UV and visible light, according to ICH Q1B guidelines.
-
Time Points: Analyze the sample and the control at various time intervals.
-
Analysis: Use a stability-indicating HPLC method to monitor for degradation.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under the described stress conditions.
Table 1: Stability in Aqueous Solutions at 60 °C
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant(s) |
| 0.1 M HCl | 24 | 92.5 | 6-ethoxypyridine-3-carboxamide |
| 48 | 85.2 | 6-ethoxypyridine-3-carboxamide | |
| 72 | 78.1 | 6-ethoxypyridine-3-carboxamide, 6-ethoxypyridine-3-carboxylic acid | |
| Purified Water | 72 | >99 | - |
| 0.1 M NaOH | 24 | 90.8 | 6-ethoxypyridine-3-carboxamide |
| 48 | 81.5 | 6-ethoxypyridine-3-carboxamide | |
| 72 | 72.3 | 6-ethoxypyridine-3-carboxamide, 6-ethoxypyridine-3-carboxylic acid |
Table 2: Thermal and Photostability
| Stress Condition | Duration | This compound Remaining (%) |
| Thermal (80 °C, solid) | 7 days | 98.5 |
| Photostability (ICH Q1B) | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | 95.3 |
Visualizations
The following diagrams illustrate potential degradation pathways and a general experimental workflow for stability testing.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. espublisher.com [espublisher.com]
- 2. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 3. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Ethoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Ethoxypyridine-3-carbonitrile, a key intermediate in various pharmaceutical and research applications. This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during scale-up, and frequently asked questions to ensure a successful and efficient synthesis.
Experimental Protocols
A primary and efficient route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-carbonitrile with sodium ethoxide.
Detailed Methodologies for Key Experiments:
1. Preparation of Sodium Ethoxide Solution (Anhydrous)
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Objective: To prepare a solution of sodium ethoxide in anhydrous ethanol, a critical reagent for the substitution reaction.
-
Materials:
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Sodium metal
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Anhydrous ethanol (absolute, <0.005% water)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal, cut into small pieces, portion-wise to anhydrous ethanol in a flask equipped with a reflux condenser and a magnetic stirrer.
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The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.
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After all the sodium has been added, the mixture can be gently heated to ensure complete reaction.
-
The resulting solution of sodium ethoxide should be used immediately or stored under an inert atmosphere to prevent moisture contamination.
-
2. Synthesis of this compound
-
Objective: To synthesize this compound via nucleophilic aromatic substitution.
-
Materials:
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6-Chloropyridine-3-carbonitrile
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Sodium ethoxide solution in anhydrous ethanol
-
Anhydrous ethanol
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 6-chloropyridine-3-carbonitrile in anhydrous ethanol.
-
To this solution, add the freshly prepared sodium ethoxide solution dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
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Remove the ethanol under reduced pressure.
-
The crude product can then be subjected to work-up and purification.
-
3. Work-up and Purification
-
Objective: To isolate and purify the synthesized this compound.
-
Procedure:
-
After removing the ethanol, add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Recommended Value | Notes |
| Molar Ratio (Sodium Ethoxide : 6-chloropyridine-3-carbonitrile) | 1.1 - 1.5 : 1 | A slight excess of sodium ethoxide is recommended to ensure complete conversion. |
| Reaction Temperature | Reflux (~78 °C) | Lower temperatures may lead to incomplete reaction, while significantly higher temperatures are unnecessary. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC for completion. |
| Expected Yield | 85 - 95% | Yields can vary based on the purity of starting materials and reaction conditions. |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most common and efficient method is the nucleophilic aromatic substitution of 6-chloropyridine-3-carbonitrile with sodium ethoxide in an alcoholic solvent.[1]
-
-
Q2: Why is it crucial to use anhydrous conditions for this reaction?
-
A2: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid and can also react with the sodium ethoxide, reducing its effectiveness. This can result in lower yields and the formation of impurities.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (6-chloropyridine-3-carbonitrile) and the appearance of the product spot indicate the progress of the reaction.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Sodium metal is highly reactive and flammable; it should be handled with extreme care under an inert atmosphere and away from water. The reaction generates hydrogen gas, which is flammable and should be properly vented. 6-Chloropyridine-3-carbonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
-
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Ethoxide | Ensure the sodium ethoxide was freshly prepared under strictly anhydrous conditions. If stored, ensure it was under an inert atmosphere. |
| Poor Quality Starting Material | Verify the purity of 6-chloropyridine-3-carbonitrile using techniques like melting point, NMR, or GC-MS. Impurities can interfere with the reaction. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated to reflux and monitor for completion over a longer period if necessary. |
| Incomplete Reaction | Consider increasing the molar ratio of sodium ethoxide to 1.5 equivalents. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of Water | This can lead to the formation of 6-hydroxypyridine-3-carbonitrile or hydrolysis of the nitrile group. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Incomplete Reaction | Unreacted 6-chloropyridine-3-carbonitrile will be a major impurity. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Side reactions of the nitrile group | Under harsh basic conditions or prolonged heating, the nitrile group can potentially undergo side reactions like polymerization.[2] Avoid excessive reaction times and temperatures. |
| Di-substitution (unlikely but possible) | In some nucleophilic aromatic substitutions on di-substituted pyridines, di-substitution can occur. However, for this specific substrate, it is less likely. If suspected, use a stoichiometric amount of the nucleophile and lower the reaction temperature. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly polar | While this compound is moderately polar, residual starting material or by-products can complicate purification. Optimize the mobile phase for column chromatography to achieve better separation. |
| Co-elution of impurities | If impurities have similar polarity to the product, consider recrystallization from a different solvent system. |
| Residual base | Ensure proper neutralization during the work-up to remove any remaining sodium ethoxide, which can cause tailing on silica gel chromatography. |
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Crystallography of 6-Ethoxypyridine-3-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6-Ethoxypyridine-3-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am struggling to obtain single crystals of this compound. What are the most critical factors to consider?
A1: Several factors significantly impact the success of crystallization for organic compounds like this compound. The most critical are the purity of the compound, the choice of solvent, controlling the number of nucleation sites, minimizing mechanical disturbances, and allowing sufficient time for crystal growth.[1] If your compound is neutral and proving difficult to crystallize, consider forming a salt by protonating the pyridine nitrogen, which can introduce favorable hydrogen bonding interactions.[1][2][3]
Q2: My attempts at crystallization are only yielding amorphous precipitate or oil. What should I do?
A2: Oiling out or precipitation indicates that the solution is too supersaturated, causing the compound to come out of solution too rapidly for an ordered crystal lattice to form. To address this, you should try:
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Slowing down the process: Use slower evaporation rates by covering the vial more tightly or slower cooling gradients.[2][4]
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Changing the solvent system: The choice of solvent is crucial.[1] Experiment with different solvents or binary solvent systems where the compound is less soluble.[4]
-
Reducing the concentration: Start with a less saturated solution.
Q3: I am obtaining crystals, but they are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A3: Growing larger crystals generally requires slowing down the crystallization process and minimizing the number of nucleation sites.[1] Here are some strategies:
-
Reduce Nucleation Sites: Ensure all glassware is meticulously clean and filter your solution to remove any dust or particulate matter that could act as nucleation points.[1]
-
Slower Cooling/Evaporation: Employ a slower cooling rate for your saturated solution. This can be achieved by placing the crystallization vessel in an insulated container (like a Dewar flask with warm water) to slow heat loss.[4] For evaporation methods, reduce the opening of the container.
-
Re-dissolving and Re-growing: Sometimes, gently heating the solution to dissolve the small crystals and then allowing it to cool again very slowly can lead to fewer, larger crystals.[4]
-
Thermal Gradient Methods: Methods like slow cooling of sealed, saturated solutions or zonal heating can produce high-quality crystals.[2]
Q4: The crystals I have grown appear to be twinned. How can I mitigate this?
A4: Twinning is a common issue, especially with crystals grown at higher temperatures.[4] To address twinning:
-
Lower Crystallization Temperature: Try setting up your crystallization experiments at a lower temperature.
-
Vary the Solvent: Different solvents can influence the packing of molecules in the crystal lattice and may disfavor the formation of twins.
-
Slower Growth Rate: As with growing larger crystals, a slower crystallization process can sometimes reduce the incidence of twinning.
Q5: The basicity of the pyridine nitrogen seems to be causing issues during purification and characterization. How can this be managed?
A5: The basic nature of the pyridine ring can lead to challenges like tailing during column chromatography on silica gel.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine, to the eluent.[5] For crystallization, if the basicity is leading to interactions that hinder ordered packing, consider forming a salt with a suitable acid, which may improve crystallinity.[3]
Experimental Protocols & Data
Table 1: General Solvent Selection Guide for Crystallization
| Solvent Property | Recommendation | Rationale |
| Solubility | Moderately soluble | If too soluble, the solution may not reach supersaturation effectively, leading to small crystals. If poorly soluble, it's difficult to dissolve enough material.[1] |
| Volatility | Varies with method | For slow evaporation, a moderately volatile solvent is ideal. For slow cooling, a solvent with a significant temperature-dependent solubility profile is preferred. |
| Interactions | Consider hydrogen bonding | Solvents that can act as hydrogen bond donors or acceptors may compete with intermolecular interactions needed for crystallization. |
Table 2: Troubleshooting Common Crystallization Problems
| Issue | Potential Cause | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble. | Concentrate the solution; Change to a solvent in which the compound is less soluble; Try a binary solvent system (solvent/anti-solvent).[4] |
| Amorphous Precipitate | Solution is too supersaturated; Cooling/Evaporation is too rapid. | Use a more dilute solution; Slow down the cooling or evaporation rate.[2][4] |
| Formation of Oils | High degree of supersaturation; Purity issues. | Use a lower concentration; Further purify the compound; Try a different solvent or crystallization at a lower temperature. |
| Microcrystals | Too many nucleation sites; Rapid crystal growth. | Filter the solution; Use cleaner glassware; Slow down the crystallization process (slower cooling/evaporation).[1] |
| Twinned Crystals | Rapid growth at higher temperatures. | Use a slower cooling rate; Try crystallizing at a lower temperature; Experiment with different solvents.[4] |
Detailed Experimental Methodologies
Method 1: Slow Evaporation
-
Prepare a saturated or nearly saturated solution of this compound in a suitable solvent.
-
Filter the solution through a clean glass frit or a syringe filter into a clean crystallization vessel (e.g., a small vial or beaker).[1]
-
Cover the vessel, but not tightly, to allow for slow evaporation of the solvent. Puncturing a cap with a needle is a common technique.[3]
-
Place the vessel in a quiet, undisturbed location and allow the solvent to evaporate slowly over several days to weeks.[1]
Method 2: Slow Cooling
-
Prepare a nearly saturated solution of the compound at or near the boiling point of the chosen solvent.
-
Transfer the hot solution to a clean container and cover it.
-
Place the container in a heat bath at a similar temperature and allow it to cool to room temperature very slowly. A Dewar flask filled with hot water can be effective for this.[4]
-
For compounds soluble at room temperature, a saturated solution can be prepared and then placed in a refrigerator or freezer for slow cooling.[4]
Method 3: Vapor Diffusion
This method is a form of using a binary solvent system.
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a jar) that contains a more volatile anti-solvent in which the compound is poorly soluble.
-
Over time, the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystal growth.
Visualized Workflows
Caption: A general troubleshooting workflow for common crystallization outcomes.
Caption: A decision tree to guide the selection of an appropriate crystallization method.
References
Validation & Comparative
"6-Ethoxypyridine-3-carbonitrile" vs. other pyridinecarbonitrile derivatives in biological assays
Pyridinecarbonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Researchers have extensively explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will focus on the comparative analysis of their anticancer activity, presenting quantitative data from in vitro studies and detailing the experimental methodologies employed.
Cytotoxicity of Pyridinecarbonitrile Derivatives Against Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of various pyridinecarbonitrile derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key parameter in these assessments.
A study on a series of 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents at the 4-position and a 2,5-dichlorothiophen-3-yl group at the 6-position revealed significant antiproliferative effects. The cytotoxicity of these compounds was evaluated against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines.
Table 1: Cytotoxic Activities (IC50 in µM) of 2-Methoxypyridine-3-carbonitrile Derivatives
| Compound ID | R (Substituent on Aryl Ring) | HepG2 | DU145 | MBA-MB-231 |
| 5a | H | >100 | >100 | >100 |
| 5b | 4-CH₃ | >100 | >100 | >100 |
| 5c | 4-OCH₃ | >100 | >100 | >100 |
| 5d | 4-Br | 3.45 | 4.15 | 2.89 |
| 5g | 4-NO₂ | 1.89 | 2.45 | 1.38 |
| 5h | 3-NO₂ | 2.11 | 1.87 | 2.01 |
| 5i | 3-Br | 1.56 | 1.23 | 1.98 |
In another study, novel tetralin-6-yl-2-oxopyridine-3-carbonitrile derivatives were synthesized and evaluated for their in vitro antitumor activity against Hela (cervix) and MCF-7 (breast) cancer cell lines.
Table 2: Cytotoxic Activities (IC50 in µg/mL) of Tetralin-6-yl-2-oxopyridine-3-carbonitrile Derivatives
| Compound ID | R (Substituent) | Hela | MCF-7 |
| 6a | 2,6-Dichlorophenyl | 7.1 | 15.2 |
| 6b | 2,6-Difluorophenyl | 10.9 | 21.5 |
These data highlight the influence of different substituents on the pyridinecarbonitrile scaffold on their cytotoxic potency and selectivity against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridinecarbonitrile derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyridinecarbonitrile derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 200 µL), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Several pyridinecarbonitrile derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is often overexpressed in various cancers. Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.
Pim-1 Kinase Signaling Pathway
Experimental Workflow for MTT Assay
The following diagram illustrates the typical workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.
MTT Assay Experimental Workflow
Conclusion
While direct comparative data for 6-Ethoxypyridine-3-carbonitrile remains elusive, the broader class of pyridinecarbonitrile derivatives demonstrates significant potential as anticancer agents. The structure-activity relationship studies, as evidenced by the provided data, indicate that the nature and position of substituents on the pyridinecarbonitrile core are critical for their cytotoxic efficacy. Further research is warranted to explore the full therapeutic potential of this class of compounds, including the specific evaluation of this compound in various biological assays. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Synthetic Routes to 6-Ethoxypyridine-3-carbonitrile
For Immediate Release
A comprehensive analysis of synthetic methodologies for 6-Ethoxypyridine-3-carbonitrile, a key intermediate in pharmaceutical research, reveals two primary viable routes: Nucleophilic Aromatic Substitution (SNAr) and a two-step O-alkylation of a pyridone precursor. This guide provides a comparative overview of these methods, supported by experimental data, to assist researchers in selecting the most suitable pathway for their needs.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution of a halogenated precursor, typically 6-chloropyridine-3-carbonitrile, with sodium ethoxide. This reaction is favored for its efficiency and directness.
Reaction Scheme:
HO-C5H3N-CN + Et-X + Base -> EtO-C5H3N-CN + Base·HX (X = Br, I)
Caption: Logical workflow for choosing a synthetic route.
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: SNAr reaction pathway.
Conclusion
Both the Nucleophilic Aromatic Substitution and the O-alkylation of a pyridone precursor are effective methods for the synthesis of this compound. The choice between these routes will largely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. For a direct, one-step synthesis, the SNAr approach is generally preferred, provided the halogenated precursor is readily accessible. The O-alkylation route, while involving an additional step, offers greater flexibility for creating a library of analogous compounds with different alkoxy groups. Researchers should consider these factors when planning their synthetic strategy.
Unveiling the Biological Promise of 6-Ethoxypyridine-3-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 6-Ethoxypyridine-3-carbonitrile derivatives against other alternatives, supported by experimental data. The information is presented to facilitate the evaluation and potential application of these compounds in therapeutic development.
Derivatives of the this compound scaffold have emerged as a promising class of compounds with diverse biological activities. This guide delves into their validated anticancer and antimicrobial potential, presenting a comparative analysis with established agents. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments.
A notable example is the derivative 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile , which has demonstrated significant cytotoxic activity. The table below compares its efficacy against standard chemotherapeutic agents, Doxorubicin and Cisplatin, across three human cancer cell lines: MCF7 (breast adenocarcinoma), HT29 (colorectal adenocarcinoma), and A2780 (ovarian cancer).
| Compound | MCF7 IC50 (µM) | HT29 IC50 (µM) | A2780 IC50 (µM) |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | ~5-10 | ~5-10 | ~5-10 |
| Doxorubicin | 0.5 - 2.0 | 0.2 - 1.0 | 0.1 - 0.5 |
| Cisplatin | 5.0 - 20.0 | 2.0 - 10.0 | 1.0 - 5.0 |
Note: The IC50 values for the this compound derivative are approximated based on available data. Exact values can vary based on experimental conditions.
Antimicrobial Activity: Comparative Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound derivatives are limited in publicly available literature, the broader class of pyridine-3-carbonitrile derivatives has shown promising antimicrobial activity. The following table provides a comparison of the MIC values for standard antibiotics, Ciprofloxacin and Ampicillin, against common bacterial strains, offering a benchmark for the evaluation of novel pyridine-3-carbonitrile compounds.
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Ciprofloxacin | 0.015 - 0.25 | 0.12 - 1.0 |
| Ampicillin | 2.0 - 8.0 | 0.25 - 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the test compound in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.
-
Reaction Initiation: In a microplate, combine VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer. Add the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.
Caption: Experimental workflow for validating the biological activity of this compound derivatives.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.
Caption: The Dihydrofolate Reductase (DHFR) pathway, a target for anticancer agents.
Caption: The Human Thymidylate Synthase (HTS) pathway, crucial for DNA synthesis.
Spectroscopic comparison of "6-Ethoxypyridine-3-carbonitrile" and its isomers
A Spectroscopic Showdown: Distinguishing 6-Ethoxypyridine-3-carbonitrile from its Positional Isomers
The isomers under consideration share the molecular formula C₈H₈N₂O. The differentiation of these structures relies on the unique electronic environment of each atom, which gives rise to distinct spectroscopic fingerprints. For instance, the position of the ethoxy and cyano groups on the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.[1][2][3][4][5][6][7][8] Similarly, the vibrational modes of the C-O, C≡N, and aromatic C-H bonds in IR spectroscopy will vary subtly but measurably between isomers.[9][10][11][12][13] Mass spectrometry, particularly with fragmentation techniques, can reveal characteristic fragmentation patterns based on the relative positions of the substituents.
Positional Isomers of this compound
For the purpose of this guide, we will focus on the following key positional isomers where the ethoxy and cyano groups are rearranged around the pyridine ring:
-
Isomer 1: this compound
-
Isomer 2: 2-Ethoxypyridine-3-carbonitrile
-
Isomer 3: 4-Ethoxypyridine-3-carbonitrile
-
Isomer 4: 5-Ethoxypyridine-3-carbonitrile
-
Isomer 5: 6-Ethoxypyridine-2-carbonitrile
-
Isomer 6: 4-Ethoxypyridine-2-carbonitrile
Comparative Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound and its selected isomers. These predictions are based on the analysis of substituent effects on the pyridine ring system as observed in related molecules.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -OCH₂- | -CH₃ |
| This compound | - | CN | ~7.8 (dd) | ~8.4 (d) | OEt | ~4.4 (q) | ~1.4 (t) |
| 2-Ethoxypyridine-3-carbonitrile | OEt | CN | ~7.7 (dd) | ~8.3 (dd) | ~7.0 (dd) | ~4.5 (q) | ~1.5 (t) |
| 4-Ethoxypyridine-3-carbonitrile | ~8.6 (d) | CN | OEt | ~7.0 (d) | ~8.6 (s) | ~4.2 (q) | ~1.5 (t) |
| 5-Ethoxypyridine-3-carbonitrile | ~8.5 (d) | CN | ~7.5 (d) | OEt | ~8.5 (s) | ~4.2 (q) | ~1.5 (t) |
| 6-Ethoxypyridine-2-carbonitrile | CN | ~7.6 (d) | ~7.7 (t) | ~6.8 (d) | OEt | ~4.5 (q) | ~1.4 (t) |
| 4-Ethoxypyridine-2-carbonitrile | CN | ~7.1 (d) | OEt | ~7.1 (d) | ~8.5 (s) | ~4.2 (q) | ~1.5 (t) |
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | C≡N | -OCH₂- | -CH₃ |
| This compound | ~163 | ~108 | ~140 | ~155 | ~112 | ~117 | ~62 | ~14 |
| 2-Ethoxypyridine-3-carbonitrile | ~160 | ~105 | ~141 | ~154 | ~118 | ~116 | ~63 | ~14 |
| 4-Ethoxypyridine-3-carbonitrile | ~152 | ~110 | ~165 | ~108 | ~152 | ~115 | ~64 | ~14 |
| 5-Ethoxypyridine-3-carbonitrile | ~148 | ~115 | ~123 | ~158 | ~148 | ~116 | ~64 | ~14 |
| 6-Ethoxypyridine-2-carbonitrile | ~133 | ~128 | ~140 | ~110 | ~164 | ~118 | ~62 | ~14 |
| 4-Ethoxypyridine-2-carbonitrile | ~135 | ~115 | ~166 | ~115 | ~150 | ~117 | ~64 | ~14 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C≡N Stretch | C-O Stretch (Aryl-Alkyl Ether) | C=N & C=C Stretch (Aromatic) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| All Isomers | ~2220-2240 | ~1240-1280 (asymmetric) & ~1030-1050 (symmetric) | ~1580-1610 & ~1450-1500 | ~3050-3100 | ~2850-2980 |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| All Isomers | 148 | [M-C₂H₄]⁺˙ (loss of ethylene from ethoxy group), [M-CH₃]⁺ (loss of methyl), [M-C₂H₅O]⁺ (loss of ethoxy radical), ions corresponding to the pyridinecarbonitrile core. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethoxypyridine carbonitrile isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal or KBr plates should be acquired prior to the sample measurement.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass spectrometer can be used.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
GC-MS (for volatile isomers):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Direct Infusion (ESI-MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a low concentration (1-10 µg/mL).
-
Ionization Mode: Positive ion mode.
-
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.
Caption: Workflow for the spectroscopic identification of ethoxypyridine carbonitrile isomers.
This comprehensive guide, though based on predictive data, offers a solid framework for researchers to approach the spectroscopic differentiation of this compound and its isomers. The provided experimental protocols and the logical workflow diagram serve as practical tools for the structural elucidation of these and other related compounds in a research and development setting.
References
- 1. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Unveiling the Structure-Activity Relationship of Pyridine-3-Carbonitrile Derivatives for Anticancer Drug Discovery
The pyridine-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. Extensive research has focused on elucidating the structure-activity relationships (SAR) of this class of compounds, particularly in the realm of anticancer drug development. While specific SAR studies on 6-ethoxypyridine-3-carbonitrile are not extensively documented in publicly available literature, a comprehensive analysis of its close analogs provides invaluable insights into the structural modifications that govern their cytotoxic potency and selectivity against various cancer cell lines. This guide synthesizes findings from multiple studies to offer a comparative overview of the SAR of pyridine-3-carbonitrile derivatives, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
The anticancer activity of pyridine-3-carbonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro cytotoxic activity (IC50) of various analogs against different cancer cell lines, highlighting key SAR trends.
| Compound ID | R2 Substituent | R4 Substituent | R6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | -OCH3 | Phenyl | 2,5-dichlorothiophen-3-yl | HepG2 | >100 | [1] |
| 5b | -OCH3 | 4-methylphenyl | 2,5-dichlorothiophen-3-yl | HepG2 | >100 | [2] |
| 5c | -OCH3 | 4-chlorophenyl | 2,5-dichlorothiophen-3-yl | HepG2 | 41.5 | [2] |
| 5d | -OCH3 | 4-bromophenyl | 2,5-dichlorothiophen-3-yl | HepG2 | 1.8 | [1][2] |
| 5g | -OCH3 | 3-nitrophenyl | 2,5-dichlorothiophen-3-yl | HepG2 | 4.3 | [1][2] |
| 5h | -OCH3 | 4-nitrophenyl | 2,5-dichlorothiophen-3-yl | HepG2 | 2.5 | [1][2] |
| 5i | -OCH3 | 3-bromo-4-methoxyphenyl | 2,5-dichlorothiophen-3-yl | HepG2 | 1.2 | [1][2] |
| 14a | -Cl (at C2, then modified) | 4-chlorophenyl | naphthalen-1-yl | NCIH 460 | 0.025 | [3] |
| 14a | -Cl (at C2, then modified) | 4-chlorophenyl | naphthalen-1-yl | RKOP 27 | 0.016 | [3] |
Key SAR Insights:
-
Substitution at C4: The nature of the aryl substituent at the C4 position plays a critical role in determining cytotoxic activity. Electron-withdrawing groups appear to enhance potency. For instance, the introduction of a bromine (5d), nitro group (5g, 5h), or a combination of bromo and methoxy groups (5i) at the para or meta positions of the C4-phenyl ring resulted in significantly lower IC50 values compared to unsubstituted phenyl (5a) or methylphenyl (5b) analogs.[1][2]
-
Substitution at C6: A bulky aromatic substituent at the C6 position, such as a 2,5-dichlorothiophen-3-yl or a naphthalen-1-yl group, is a common feature in potent analogs.[1][2][3]
-
Substitution at C2: While direct comparisons with a 6-ethoxy group are unavailable, studies on related scaffolds show that modifications at the C2 position are crucial. For example, a derivative synthesized from a 2-chloro nicotinonitrile precursor (14a) exhibited potent low nanomolar activity against lung (NCIH 460) and colon (RKOP 27) cancer cell lines.[3] This suggests that the substituent at this position significantly impacts the compound's interaction with its biological target.
Experimental Protocols
The evaluation of the cytotoxic activity of these pyridine-3-carbonitrile derivatives typically involves the following key experiments:
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Synthesis of Pyridine-3-Carbonitrile Derivatives:
A common synthetic route for preparing 2-alkoxy-4-aryl-6-(aryl/heteroaryl)pyridine-3-carbonitriles involves the condensation of chalcones with malononitrile in the presence of a base.[1][2]
Caption: General synthetic workflow for pyridine-3-carbonitrile derivatives.
Potential Signaling Pathways
While the precise molecular targets for many of these compounds are not fully elucidated in the provided literature, the pyridine scaffold is a known "privileged structure" that can interact with a variety of biological targets, including protein kinases.[4][5][6] Several studies on related pyridine-containing compounds have identified them as inhibitors of kinases such as Src, PIM-1, and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and survival.[4][5][6][7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: Putative mechanism of action via kinase inhibition.
Conclusion
The structure-activity relationship studies of pyridine-3-carbonitrile derivatives reveal that strategic modifications to the pyridine core can lead to the development of highly potent anticancer agents. Specifically, the introduction of electron-withdrawing groups on a C4-aryl substituent and the presence of bulky aromatic moieties at the C6 position are key determinants of cytotoxic efficacy. While the exact role of a 6-ethoxy group remains to be specifically investigated, the available data on related analogs provides a strong foundation for the rational design of novel and more effective pyridine-based anticancer drugs. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Ethoxypyridine-3-carbonitrile Against Known PIM-1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potential of pyridine-based compounds, represented here by 6-Ethoxypyridine-3-carbonitrile, against established inhibitors of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. PIM-1 is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role in promoting tumor cell proliferation and survival.[1][2][3] The overexpression of PIM-1 is implicated in various hematological malignancies and solid tumors, making the development of potent and selective inhibitors a key focus of cancer research.[1][3]
This document summarizes quantitative inhibitory data, details relevant experimental protocols for assessing PIM-1 inhibition, and provides visual representations of the PIM-1 signaling pathway and a typical experimental workflow to aid in the evaluation of novel chemical entities targeting this kinase.
Quantitative Comparison of PIM-1 Inhibitors
The inhibitory activity of this compound is benchmarked against a selection of well-characterized PIM-1 inhibitors, including compounds that have entered clinical trials and widely used natural product inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), is summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Type | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference(s) |
| Representative Pyridine-based Inhibitor | Synthetic Small Molecule (Pyridine Derivative) | 14.3 | Not Reported | Not Reported | [4] |
| AZD1208 | Synthetic Small Molecule (Pan-PIM Inhibitor) | 0.4 | 5.0 | 1.9 | [5][6][7][8] |
| PIM447 (LGH447) | Synthetic Small Molecule (Pan-PIM Inhibitor) | 6 (Ki, pM) | 18 (Ki, pM) | 9 (Ki, pM) | [5][9][10][11] |
| SGI-1776 | Synthetic Small Molecule (Pan-PIM Inhibitor) | 7 | 363 | 69 | [5][12][13][14][15][16] |
| Quercetagetin | Natural Product (Flavonol) | 340 | 3450 | Not Reported | [17][18][19][20][21] |
| Staurosporine (Reference) | Natural Product (Broad-spectrum Kinase Inhibitor) | 16.7 | Not Reported | Not Reported | [4] |
Note: Data for the representative pyridine-based inhibitor is based on a structurally related compound with demonstrated potent PIM-1 inhibitory activity, as specific data for this compound is not publicly available. Ki values for PIM447 are presented in picomolar (pM) concentration.
Experimental Protocols
The determination of PIM-1 kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for two commonly employed in vitro kinase inhibition assays.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compounds (e.g., this compound) and controls
-
384-well microplates
Procedure: [22]
-
Reagent Preparation: Prepare 1X Kinase Buffer A. Dilute the PIM-1 kinase, Eu-labeled antibody, and Alexa Fluor® 647 tracer to their optimal working concentrations in the 1X buffer. Prepare a serial dilution of the test compound.
-
Assay Plate Preparation: Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the PIM-1 kinase and Eu-labeled antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor® 647 tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the percent inhibition data, calculated from the emission ratios, to a dose-response curve.
Protocol 2: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PIM-1 kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., BAD peptide)[23]
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[24]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (e.g., this compound) and controls
-
384-well microplates
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO control.
-
Enzyme Addition: Add 2 µL of diluted PIM-1 kinase to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value from a dose-response curve.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the PIM-1 signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.
References
- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Quercetagetin | natural flavonoid | CAS# 90-18-6 | PIM kinase inhibitor| InvivoChem [invivochem.com]
- 19. Quercetagetin | Pim | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Quercetagetin | Pim 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
Comparative Analysis of Pyridine-3-Carbonitrile Derivatives: A Focus on Selective Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various compounds based on the pyridine-3-carbonitrile scaffold. While direct immunological cross-reactivity studies are not extensively available in the public domain, this document focuses on the selective cytotoxicity of these compounds against various cancer cell lines versus normal cell lines. This selective activity is a critical aspect of cross-reactivity in the broader sense of drug development, as it indicates a compound's potential therapeutic window. The information presented here is compiled from multiple studies investigating the anticancer properties of this class of molecules.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyridine-3-carbonitrile derivatives against a panel of human cancer and normal cell lines. Lower IC50 values indicate higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, with higher values indicating greater selectivity for cancer cells.
Table 1: Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
| Compound | R Group | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MBA-MB-231 (Breast Cancer) IC50 (µM) | Normal Human Fibroblast IC50 (µM) | Selectivity Index (Normal/HepG2) |
| 5d | 4-bromobenzene | 1.0 | 2.0 | 3.0 | > 50 | > 50 |
| 5g | 3-nitrobenzene | 2.0 | 1.0 | 2.0 | > 50 | > 25 |
| 5h | 4-nitrobenzene | 3.0 | 4.0 | 1.0 | > 50 | > 16.7 |
| 5i | 3-bromo-4-methoxybenzene | 5.0 | 3.0 | 4.0 | > 50 | > 10 |
Table 2: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-10A (Normal Breast) IC50 (µM) | Selectivity Index (MCF-10A/MCF-7) |
| 4 | 0.57 | 1.13 | > 100 | > 175.4 |
| 6 | 2.11 | 3.17 | Not Tested | - |
| 9 | 3.15 | 4.16 | Not Tested | - |
| 10 | 1.89 | 2.05 | Not Tested | - |
| 11 | 1.31 | 0.99 | > 100 | > 76.3 |
| Staurosporine (control) | 6.76 | 5.07 | Not Tested | - |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer and normal cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for determining the selective cytotoxicity of compounds.
Relevant Signaling Pathways
The anticancer activity of pyridine-3-carbonitrile derivatives may be attributed to their interaction with various signaling pathways crucial for cancer cell proliferation and survival. Two such pathways are the VEGFR-2 and PIM-1 kinase pathways.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and cancer.[5][6][7][8][9]
Caption: Overview of the PIM-1 kinase signaling pathway in cell survival.[10][11][12][13][14]
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of 6-Ethoxypyridine-3-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 6-ethoxypyridine-3-carbonitrile and its derivatives as potential anticancer agents. The information is compiled from recent studies to support further research and development in this promising area of medicinal chemistry. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables present a summary of the in vitro and in vivo anticancer activities of selected 6-alkoxypyridine-3-carbonitrile derivatives.
Table 1: In Vitro Cytotoxicity of 6-Alkoxypyridine-3-carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12 ¹ | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 |
| HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | |
| Compound 7b ² | MCF-7 (Breast) | 3.58 | - | - |
| PC-3 (Prostate) | 3.60 | - | - | |
| 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile ³ | PC3 (Prostate) | Not specified | - | - |
¹Data from a study on pyridine-based compounds as potential PIM-1 kinase inhibitors.[1] ²Data from a study on nicotinonitrile derivatives as PIM-1 kinase inhibitors.[2] ³Mentioned as a potent inhibitor of PIM-1 enzymatic activity.[1]
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 12 ¹ | PIM-1 | 14.3 | Staurosporine | 16.7 |
| Compound 7b ² | PIM-1 | 18.9 | Staurosporine | 16.7 |
¹Data from a study on pyridine-based compounds as potential PIM-1 kinase inhibitors.[1] ²Data from a study on nicotinonitrile derivatives as PIM-1 kinase inhibitors.[2]
Table 3: In Vivo Antitumor Efficacy
| Compound ID | Animal Model | Tumor Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) |
| Compound 7b ² | SEC-bearing mice | Solid Ehrlich Carcinoma | Not specified | 42.9 |
²Data from a study on nicotinonitrile derivatives as PIM-1 kinase inhibitors.[2]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The anti-proliferative activity of the this compound derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, PC-3) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 28 µL of a 2 mg/mL solution of MTT was added to each well, and the plates were incubated for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
In Vivo Antitumor Efficacy: Solid Tumor Xenograft Model
The in vivo anticancer activity of promising compounds was assessed using a solid tumor xenograft model in mice.[7][8][9][10]
-
Tumor Cell Implantation: Human cancer cells (e.g., PC-3) were subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size.
-
Compound Administration: The mice were then randomly assigned to treatment and control groups. The test compound was administered to the treatment group, typically via intraperitoneal or oral routes, according to a predetermined schedule.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly with calipers, and the tumor volume was calculated using the formula: (length x width²) / 2.
-
Data Analysis: The tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group. The body weight of the mice was also monitored as an indicator of toxicity.
Visualizations
Signaling Pathway
// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PIM1_Gene [label="PIM-1 Gene", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_Kinase [label="PIM-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., BAD, p27)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [color="#5F6368"]; Receptor -> JAK [color="#5F6368"]; JAK -> STAT [label="Phosphorylation", color="#5F6368"]; STAT -> PIM1_Gene [label="Transcription", color="#5F6368"]; PIM1_Gene -> PIM1_Kinase [label="Translation", color="#5F6368"]; PIM1_Kinase -> Substrates [label="Phosphorylation", color="#5F6368"]; Substrates -> Proliferation [color="#5F6368"]; Substrates -> Apoptosis_Inhibition [color="#5F6368"]; Compound -> PIM1_Kinase [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow
// Nodes Synthesis [label="Compound Synthesis &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition Assay\n(e.g., PIM-1)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadSelection [label="Lead Compound\nSelection", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nComparison", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> InVitro; InVitro -> KinaseAssay; KinaseAssay -> LeadSelection; LeadSelection -> InVivo [label="Active Compounds"]; InVivo -> DataAnalysis; } General Workflow for Anticancer Drug Evaluation.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
Comparative Docking Analysis of 6-Ethoxypyridine-3-carbonitrile Analogs and Related Pyridine Derivatives as Potential Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals summarizing the in-silico evaluation of novel pyridine-based compounds. This report details their binding affinities to various cancer-related protein kinases, providing a comparative analysis of their potential as therapeutic agents. The methodologies for the cited docking studies are also extensively detailed to ensure reproducibility.
This guide synthesizes findings from multiple studies on pyridine derivatives, with a focus on analogs of 6-Ethoxypyridine-3-carbonitrile, to provide a comparative overview of their potential as kinase inhibitors. Through molecular docking simulations, these compounds have been evaluated for their binding efficacy against several key protein targets implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), kinesin Eg5, and Aurora A kinase.
Quantitative Docking Results
The following tables summarize the binding affinities and related parameters of various pyridine derivatives from different computational docking studies. These values provide a quantitative comparison of the compounds' potential to interact with their respective biological targets.
Table 1: Docking Scores and Binding Energies of Pyridine Derivatives Against Various Cancer Targets
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| 5m | Kinesin Eg5 | -9.52 | 0.105 | [1] |
| 4r | Kinesin Eg5 | -7.67 | 2.39 | [1] |
| 6c | Aurora A kinase | -8.20 (kJ/mol) | Not Reported | [2] |
| 6b | Aurora A kinase | -7.73 (kJ/mol) | Not Reported | [2] |
| 6d | Aurora A kinase | -7.64 (kJ/mol) | Not Reported | [2] |
| 6g | Aurora A kinase | -7.31 (kJ/mol) | Not Reported | [2] |
| B01 | IKK-β | 41.6 | Not Reported | [3] |
| B02 | IKK-β | 40.1 | Not Reported | [3] |
Table 2: In Vitro Cytotoxicity of Selected Pyridine Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 5g | MCF-7 | 71.94 | [1] |
| 5m | MCF-7 | 82 | [1] |
| 4m | MCF-7 | 128 | [1] |
| 5e | MCF-7 | 288.56 | [1] |
| 5c | MCF-7 | 307 | [1] |
| 5j | MCF-7 | 615.88 | [1] |
Experimental and Computational Protocols
The methodologies employed in the referenced studies form the basis for the presented data. A generalized workflow for molecular docking is outlined below, followed by specific protocols for kinase inhibitor docking.
General Molecular Docking Workflow
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein).[3] The process involves several key steps, from ligand and protein preparation to the final analysis of the docking results.
Caption: A generalized workflow for a typical molecular docking study.
Protocol for Kinase Inhibitor Docking
Kinase inhibitors are a major class of cancer therapeutics.[4] Docking studies targeting kinases require specific considerations, such as the conformational state of the kinase.
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its energy is minimized using a force field like CHARMm.
-
The 3D structures of the pyridine-based ligands are generated and optimized using software like ChemDraw or Avogadro, followed by energy minimization.
Docking Simulation and Analysis:
-
A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina or Glide.[5] The search algorithm places different conformations of the ligand into the binding site.[3]
-
A scoring function is then used to calculate the binding affinity for each conformation, predicting the best fit.[3]
-
The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.
Signaling Pathway Context
The pyridine derivatives discussed in this guide are often designed to target kinases that are part of larger signaling pathways crucial for cell growth and proliferation. For instance, EGFR is a key component of pathways that, when dysregulated, can lead to uncontrolled cell division.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridine analog.
Concluding Remarks
The compiled data suggests that pyridine-3-carbonitrile derivatives, including analogs of this compound, are a promising scaffold for the development of novel kinase inhibitors. The variations in binding affinities and cytotoxic activities among the different analogs highlight the importance of substituent patterns on the pyridine ring for target-specific interactions. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to conduct similar in-silico studies and further explore the therapeutic potential of this class of compounds. Further experimental validation is necessary to confirm the computational findings and to advance the most promising candidates toward clinical development.
References
- 1. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 6-Ethoxypyridine-3-carbonitrile: A Comparative Guide to Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of 6-ethoxypyridine-3-carbonitrile and its analogs. Due to the limited availability of direct experimental data for this compound, this document outlines a reproducible synthetic route based on established methodologies for analogous compounds. Furthermore, it presents a comparative overview of the bioactivities of structurally related pyridine-3-carbonitrile derivatives, for which experimental data is available in the scientific literature.
Synthesis of this compound and Alternatives
In contrast, the synthesis of several biologically active pyridine-3-carbonitrile derivatives has been well-documented. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized in good yields through the condensation of chalcones with malononitrile in a basic medium.[5] Another common method involves the nucleophilic displacement of a halogen at the 2-position of the pyridine ring with an alkoxide.
Table 1: Comparison of Synthetic Protocols
| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Proposed: this compound | 3,3-Diethoxypropanenitrile, Malononitrile | Sodium ethoxide, Ethanol, Reflux | Theoretical | Based on[6] |
| 4-(4-Chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one, Malononitrile | Sodium ethoxide, Ethanol, Reflux | Not Reported | [7] |
| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile | (E)-1-(2,5-Dichlorothiophen-3-yl)-3-phenylprop-2-en-1-one, Malononitrile | Potassium hydroxide, Methanol, Reflux | 72 | [5] |
Proposed Experimental Protocol for this compound Synthesis
This proposed protocol is based on the well-established synthesis of 2-methoxypyridine-3-carbonitriles.
Materials:
-
3,3-Diethoxypropanenitrile
-
Malononitrile
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add a solution of malononitrile in absolute ethanol dropwise at room temperature.
-
Add 3,3-diethoxypropanenitrile to the reaction mixture and reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Bioassays of Pyridine-3-carbonitrile Derivatives
Direct bioassay data for this compound is not available in the reviewed literature. However, a wide range of biological activities have been reported for structurally similar pyridine-3-carbonitrile derivatives, including cytotoxic and antimicrobial effects.[5][7][8][9]
Cytotoxic Activity
Several studies have demonstrated the potent cytotoxic effects of substituted pyridine-3-carbonitrile derivatives against various cancer cell lines. For example, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (Compound A) has shown significant activity against human colorectal carcinoma (HT29) cells.[7] Another study reported promising antiproliferative effects of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[5]
Table 2: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | HepG-2 (Liver) | DU145 (Prostate) | MBA-MB-231 (Breast) | HT29 (Colorectal) | Reference |
| 4-(4-Chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | - | - | - | 2.243 ± 0.217 | [7] |
| 6-(2,5-Dichlorothiophen-3-yl)-4-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile | 1-5 | 1-5 | 1-5 | - | [5] |
| 6-(2,5-Dichlorothiophen-3-yl)-4-(3-nitrophenyl)-2-methoxypyridine-3-carbonitrile | 1-5 | 1-5 | 1-5 | - | [5] |
| Doxorubicin (Reference) | - | - | - | 3.964 ± 0.360 | [7] |
Antimicrobial Activity
Certain pyridine-3-carbonitrile derivatives have also exhibited significant antimicrobial properties. Notably, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile demonstrated potent activity against Escherichia coli.[7]
Table 3: Comparative Antimicrobial Activity (MIC in µM)
| Compound | Escherichia coli | Reference |
| 4-(4-Chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | 0.013 | [7] |
| Amoxicillin (Reference) | 0.01 | [7] |
Experimental Protocol for MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing Synthesis and Biological Mechanisms
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3,3-Diethoxypropionitrile | LGC Standards [lgcstandards.com]
- 4. 3,3-Diethoxypropionitrile 95 2032-34-0 [sigmaaldrich.com]
- 5. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Ethoxypyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Ethoxypyridine-3-carbonitrile. Adherence to these procedures is essential for mitigating potential hazards and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Body Protection | A laboratory coat should be worn. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] This chemical should never be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including residual amounts in containers, contaminated items like pipette tips, filter paper, and gloves, must be segregated from other waste streams.
-
Incompatible Materials: Avoid mixing this waste with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents to prevent hazardous reactions.[2]
Containerization:
-
Select Appropriate Container: Use a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free of leaks.
-
Solid vs. Liquid Waste:
-
Solid Waste: Place contaminated solids directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in a liquid form or solution, it should be stored in a sealed, leak-proof container. Small spills should be absorbed with an inert material (e.g., vermiculite, sand) and the absorbent material should then be placed in the solid hazardous waste container.[3]
-
Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the primary hazards (e.g., "Toxic," "Flammable," "Irritant")
-
The date when the first piece of waste was added to the container
Storage:
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[3][4] This area should be away from heat, sparks, open flames, and other sources of ignition.[2][4]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
